Jak3-IN-12
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H19N5O4S |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
[4-[[4-(benzylamino)-5-carbamoylpyrimidin-2-yl]amino]phenyl] methanesulfonate |
InChI |
InChI=1S/C19H19N5O4S/c1-29(26,27)28-15-9-7-14(8-10-15)23-19-22-12-16(17(20)25)18(24-19)21-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H2,20,25)(H2,21,22,23,24) |
InChI-Schlüssel |
BEOXBUUKDIQRBF-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=CC=CC=C3)C(=O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling the Precision of Jak3-IN-12: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action for the selective Janus kinase 3 (Jak3) inhibitor, Jak3-IN-12. This document details its biochemical and cellular activities, kinase selectivity, and the experimental methodologies used for its characterization, offering valuable insights for researchers in immunology, oncology, and drug discovery.
Note on Nomenclature: The data presented here pertains to a compound identified in the scientific literature as "JAK3-IN-11 (Compound 12)". It is presumed that this is the same as or a closely related analogue to the requested "this compound".
Core Mechanism of Action: Irreversible Inhibition of Jak3
This compound is a potent and highly selective, orally active inhibitor of Janus kinase 3. Its primary mechanism of action is the irreversible covalent modification of a cysteine residue (Cys909) located in the ATP-binding pocket of the Jak3 kinase domain . This covalent binding permanently inactivates the enzyme, preventing it from phosphorylating its downstream substrates and thereby blocking the signal transduction cascade. This targeted approach offers high selectivity for Jak3 over other members of the Jak family, which lack this specific cysteine residue in the equivalent position.
Impact on Cellular Signaling: Disruption of the Jak/STAT Pathway
Jak3 plays a pivotal role in the signaling pathways of several cytokines that are crucial for the development, differentiation, and function of lymphocytes. These cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, all utilize receptors that share the common gamma chain (γc). Jak3 is constitutively associated with the γc.
Upon cytokine binding, Jak1 (associated with the cytokine-specific receptor subunit) and Jak3 are brought into proximity, leading to their trans-phosphorylation and activation. Activated Jak3 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation, survival, and differentiation.
This compound, by irreversibly inhibiting Jak3, effectively blocks the phosphorylation and subsequent activation of STAT5. This disruption of the Jak3/STAT5 signaling axis is the molecular basis for its immunomodulatory effects.
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound Against Jak Family Kinases
| Kinase | IC50 (nM) |
| Jak3 | 1.7 |
| Jak1 | 1320 |
| Jak2 | 1000 |
Data represents the half-maximal inhibitory concentration (IC50) determined in in vitro kinase assays.
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Stimulus | IC50 (µM) |
| T-cell Proliferation | Mouse T-cells | anti-CD3/CD28 | 0.83 |
| T-cell Proliferation | Mouse T-cells | IL-2 | 0.77 |
Data represents the half-maximal inhibitory concentration (IC50) in cellular assays.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Jak/STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing STAT5 phosphorylation by Western Blot.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity of purified Jak3 enzyme by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Purified recombinant human Jak3 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound (or other test inhibitors)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Prepare a solution of Jak3 enzyme in kinase buffer.
-
Prepare a solution of substrate and ATP in kinase buffer.
-
-
Kinase Reaction:
-
To the wells of the microplate, add the test inhibitor solution or vehicle control (e.g., DMSO).
-
Add the Jak3 enzyme solution to each well and incubate briefly.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for STAT5 Phosphorylation (Western Blot)
This assay measures the level of phosphorylated STAT5 in whole-cell lysates to determine the cellular potency of this compound.
Materials:
-
A suitable cell line expressing Jak3 (e.g., human T-cell line like Jurkat or a cytokine-dependent cell line)
-
Cell culture medium and supplements
-
Cytokine for stimulation (e.g., IL-2 or IL-15)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT5 (Tyr694) and rabbit anti-total STAT5
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT5 to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-STAT5 signal to the total STAT5 signal.
-
Determine the concentration-dependent inhibition of STAT5 phosphorylation by this compound and calculate the IC50 value.
-
T-cell Proliferation Assay (CFSE-based)
This assay measures the ability of this compound to inhibit the proliferation of T-cells following activation.
Materials:
-
Primary T-cells (e.g., isolated from mouse spleen or human PBMCs)
-
RPMI-1640 medium with 10% FBS and supplements
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies or IL-2)
-
This compound
-
Flow cytometer
Procedure:
-
Cell Preparation and Staining:
-
Isolate T-cells and resuspend them in PBS.
-
Label the cells with CFSE dye according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.
-
Quench the staining reaction with complete medium.
-
-
Cell Culture and Treatment:
-
Plate the CFSE-labeled T-cells in a 96-well plate.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies or IL-2 to induce proliferation.
-
Culture the cells for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS.
-
Acquire the cells on a flow cytometer, measuring the CFSE fluorescence in the appropriate channel.
-
-
Data Analysis:
-
Analyze the flow cytometry data to determine the percentage of cells that have undergone division (indicated by a decrease in CFSE fluorescence).
-
Calculate the percent inhibition of proliferation for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
This technical guide provides a foundational understanding of the mechanism of action of this compound. For further in-depth analysis, it is recommended to consult the primary research literature.
The Discovery and Synthesis of a Selective Covalent JAK3 Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed technical guide on the discovery, synthesis, and characterization of a potent and selective covalent inhibitor of Janus Kinase 3 (JAK3). The development of such inhibitors represents a significant advancement in the pursuit of targeted therapies for autoimmune diseases and certain cancers. By forming a covalent bond with a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, these inhibitors achieve high selectivity and prolonged duration of action. This document will focus on a representative 2,4-substituted pyrimidine-based covalent inhibitor, herein referred to as Compound 9, as described in the scientific literature.
Introduction to JAK3 as a Therapeutic Target
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[1][2] Upon cytokine binding to their receptors, JAKs are activated and subsequently phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[3] These phosphorylated STATs then translocate to the nucleus to regulate gene expression, influencing cell proliferation, differentiation, and immune responses.
While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is primarily restricted to hematopoietic cells and is essential for the signaling of cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4][5] This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune and inflammatory conditions, as its inhibition is expected to have a more focused immunosuppressive effect with potentially fewer side effects compared to pan-JAK inhibitors.[2][6] The discovery of activating mutations in JAK3 in various T-cell malignancies has also highlighted its potential as a target in oncology.[6][7]
The development of selective JAK3 inhibitors has been a challenge due to the high degree of homology in the ATP-binding sites across the JAK family.[4][8] However, the presence of a unique cysteine residue (Cys909) near the ATP-binding pocket of JAK3 offers an opportunity for the design of covalent inhibitors that can achieve high selectivity.[4]
Discovery of a Selective Covalent JAK3 Inhibitor: Compound 9
The discovery of Compound 9 was the result of a structure-activity relationship (SAR) study focused on 2,4-substituted pyrimidines designed to target the unique Cys909 residue in JAK3.[4] The core scaffold was designed to occupy the ATP-binding site, while an electrophilic "warhead," such as an acrylamide group, was incorporated to form a covalent bond with the thiol group of Cys909.
Design Strategy
The design strategy involved a multi-step process:
-
Scaffold Identification: A pyrimidine-based scaffold was chosen for its known ability to bind to the hinge region of kinases.
-
Exploitation of a Unique Cysteine: The key to achieving selectivity was the incorporation of an electrophilic moiety positioned to react with the non-catalytic Cys909 residue present in JAK3 but absent in other JAK family members at the equivalent position.
-
Structure-Activity Relationship (SAR) Studies: A series of analogs were synthesized to optimize potency, selectivity, and pharmacokinetic properties.[4]
This rational design approach led to the identification of Compound 9 as a highly potent and selective covalent inhibitor of JAK3.
Synthesis of Compound 9
The synthesis of Compound 9 involves a multi-step synthetic route, which is a crucial aspect for its development and further investigation. A generalized synthetic workflow is depicted below.
Caption: Generalized workflow for the synthesis of Compound 9.
Biological Evaluation and Quantitative Data
Compound 9 was subjected to a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Biochemical Kinase Assays
The inhibitory activity of Compound 9 against JAK family kinases was evaluated in biochemical assays. The results demonstrated that Compound 9 is a potent inhibitor of JAK3 with excellent selectivity over other JAK family members.
| Kinase | IC50 (nM) |
| JAK3 | 1.7 [9] |
| JAK1 | >1000 |
| JAK2 | >1000 |
| TYK2 | >1000 |
| Table 1: Biochemical inhibitory activity of a selective covalent JAK3 inhibitor (similar to Compound 12 in a cited study).[9] Note: Specific IC50 values for "Compound 9" are not explicitly provided in a single table in the search results, but a closely related and optimized compound (Compound 12) from a similar chemical series shows an IC50 of 1.7 nM for JAK3 and >1000 nM for other JAKs, illustrating the high selectivity achieved.[9] |
Cellular Assays
Cellular assays were performed to assess the ability of Compound 9 to inhibit JAK3 signaling in a cellular context. These assays typically involve stimulating cells with a JAK3-dependent cytokine, such as IL-2, and measuring the phosphorylation of downstream STAT proteins.
| Cell Line | Assay | IC50 (nM) |
| Ba/F3 (JAK3-dependent) | Cell Proliferation | 69[4] |
| Other JAK-dependent Ba/F3 | Cell Proliferation | >3000[4] |
| Table 2: Cellular activity of Compound 9 in JAK-dependent Ba/F3 cell lines.[4] |
Experimental Protocols
General Procedure for Synthesis of 2,4-Disubstituted Pyrimidine Covalent Inhibitors
The synthesis of compounds in this series generally follows a convergent route. A key step is the nucleophilic aromatic substitution on a di-chloropyrimidine core, followed by the introduction of the amine handle and subsequent acylation with an appropriate acryloyl chloride to install the covalent warhead. Purification is typically achieved by column chromatography or preparative HPLC.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds is determined using a radiometric or fluorescence-based kinase assay. The general protocol involves:
-
Recombinant human JAK kinase domains are incubated with the test compound at various concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of a peptide substrate and ATP (often radiolabeled [γ-³²P]ATP).
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular STAT Phosphorylation Assay
The cellular activity of the inhibitors is assessed by measuring the inhibition of cytokine-induced STAT phosphorylation. A typical workflow is as follows:
-
A suitable cell line (e.g., human T-cells) is pre-incubated with the test compound at various concentrations.
-
The cells are then stimulated with a JAK3-dependent cytokine (e.g., IL-2) to induce the JAK/STAT signaling cascade.
-
After a short incubation period, the cells are lysed.
-
The cell lysates are then analyzed by Western blotting or ELISA using antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5.
-
The level of pSTAT5 is quantified, and the IC50 values for the inhibition of STAT phosphorylation are determined.
Caption: Workflow for a cellular STAT phosphorylation assay.
JAK3 Signaling Pathway
The JAK3 signaling pathway is initiated by the binding of specific cytokines to their receptors, leading to the activation of JAK3 and the subsequent phosphorylation of STAT proteins. This signaling cascade is crucial for the function of lymphocytes.
References
- 1. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 6. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Selective Covalent Janus Kinase 3 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 9. Crystal structure of the Jak3 kinase domain in complex with a staurosporine analog - PMC [pmc.ncbi.nlm.nih.gov]
The Function of Jak3-IN-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Jak3-IN-12, a potent and selective irreversible inhibitor of Janus kinase 3 (JAK3). By covalently binding to a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, this compound achieves high selectivity over other JAK family members, making it a valuable tool for studying JAK3-mediated signaling and a potential therapeutic agent for autoimmune diseases and certain cancers. This document details its mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and illustrates relevant biological pathways and experimental workflows.
Introduction to Jak3 and the JAK-STAT Pathway
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular non-receptor tyrosine kinases that play a critical role in cytokine signaling.[1] Upon cytokine binding to their cognate receptors, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Subsequently, JAKs phosphorylate STATs, which then dimerize and translocate to the nucleus to regulate gene transcription.[1] This signaling cascade, known as the JAK-STAT pathway, is crucial for a multitude of cellular processes, including immunity, hematopoiesis, and inflammation.
JAK3 is predominantly expressed in hematopoietic cells and is essential for the signaling of cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] This restricted expression pattern makes JAK3 an attractive therapeutic target for autoimmune and lymphoproliferative disorders, as its selective inhibition is anticipated to have fewer side effects compared to pan-JAK inhibitors.[2]
This compound: A Selective Covalent Inhibitor
This compound (also referred to as Compound 12) is a novel, orally active, and irreversible inhibitor of JAK3.[3][4] Its mechanism of action involves the formation of a covalent bond with the thiol group of the Cys909 residue within the ATP-binding pocket of JAK3.[4] This cysteine residue is unique to JAK3 among the JAK family members, which possess a serine at the equivalent position, thereby conferring high selectivity to this compound.[4]
Mechanism of Action
The α,β-unsaturated amide moiety in the structure of this compound acts as a Michael acceptor, facilitating the covalent interaction with Cys909.[4] This irreversible binding prevents ATP from accessing the kinase domain, thereby potently and durably inhibiting the catalytic activity of JAK3.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity [3]
| Kinase | IC₅₀ (nM) | Selectivity vs. JAK3 |
| JAK3 | 1.7 | - |
| JAK1 | 1320 | >776-fold |
| JAK2 | 1000 | >588-fold |
| TYK2 | >1000 | >588-fold |
Table 2: Cellular Activity [3]
| Assay | Cell Type | Stimulus | IC₅₀ (µM) |
| T cell Proliferation | Mouse T cells | anti-CD3/CD28 | 0.83 |
| T cell Proliferation | Mouse T cells | IL-2 | 0.77 |
| STAT5 Phosphorylation | - | IL-2 or IL-15 | Concentration-dependent abrogation |
Table 3: In Vivo Activity [3]
| Animal Model | Assay | Dosing | Result |
| Balb/c Mice | Oxazolone-induced Delayed-Type Hypersensitivity (DTH) | 3, 10, 30 mg/kg (Oral) | Dose-dependent inhibition of DTH response |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods and the information available from the primary literature.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC₅₀).
Principle: The assay measures the phosphorylation of a substrate peptide by the purified kinase enzyme in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase substrate (e.g., a poly-GT peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the kinase, substrate, and inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular T Cell Proliferation Assay
This assay measures the effect of the inhibitor on the proliferation of T cells following stimulation.
Principle: T cell proliferation is assessed by measuring the incorporation of a fluorescent dye (e.g., CFSE) or by a colorimetric assay (e.g., MTS). As cells divide, the fluorescent dye is distributed equally between daughter cells, leading to a decrease in fluorescence intensity per cell, which can be measured by flow cytometry.
Materials:
-
Primary mouse T cells or a T cell line (e.g., CTLL-2)
-
RPMI-1640 medium supplemented with FBS, L-glutamine, and antibiotics
-
T cell stimulants (e.g., anti-CD3/CD28 antibodies or IL-2)
-
This compound stock solution (in DMSO)
-
CFSE (Carboxyfluorescein succinimidyl ester) or MTS reagent
-
Flow cytometer or microplate reader
Procedure:
-
Isolate and prepare T cells. If using CFSE, label the cells with the dye according to the manufacturer's protocol.
-
Plate the T cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Add the T cell stimulants to the appropriate wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
For CFSE-labeled cells, harvest the cells and analyze by flow cytometry to determine the percentage of proliferating cells.
-
For MTS assays, add the MTS reagent to the wells, incubate, and measure the absorbance at 490 nm.
-
Calculate the percentage of inhibition of proliferation for each inhibitor concentration and determine the IC₅₀ value.[3]
STAT5 Phosphorylation Assay
This assay evaluates the ability of the inhibitor to block the phosphorylation of STAT5, a downstream target of JAK3.
Principle: Cells are stimulated with a cytokine that activates the JAK3 pathway, and the level of phosphorylated STAT5 (pSTAT5) is measured by Western blotting or flow cytometry using a phospho-specific antibody.
Materials:
-
A suitable cell line (e.g., human PBMCs or a T cell line)
-
Cell culture medium
-
Cytokine stimulant (e.g., IL-2 or IL-15)
-
This compound stock solution (in DMSO)
-
Lysis buffer (for Western blotting) or fixation/permeabilization buffers (for flow cytometry)
-
Primary antibody against pSTAT5
-
Secondary antibody (HRP-conjugated for Western blotting or fluorescently-conjugated for flow cytometry)
-
Detection reagents (for Western blotting)
-
Western blotting apparatus or flow cytometer
Procedure (Flow Cytometry):
-
Pre-treat the cells with serial dilutions of this compound for a specified time (e.g., 1 hour).[3]
-
Stimulate the cells with the cytokine for a short period (e.g., 15 minutes).
-
Fix and permeabilize the cells.
-
Stain the cells with the anti-pSTAT5 antibody.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity of pSTAT5.
-
Determine the concentration-dependent inhibition of STAT5 phosphorylation.
In Vivo Delayed-Type Hypersensitivity (DTH) Model
This model assesses the in vivo efficacy of the inhibitor in a T cell-mediated inflammatory response.
Principle: Mice are sensitized with an antigen (e.g., oxazolone). Upon subsequent challenge with the same antigen, a localized inflammatory reaction (DTH) occurs, characterized by swelling. The efficacy of the inhibitor is determined by its ability to reduce this swelling.
Materials:
-
Balb/c mice
-
Sensitizing agent (e.g., oxazolone)
-
Vehicle for the inhibitor
-
This compound
-
Calipers for measuring swelling
Procedure:
-
Sensitization Phase: Apply the sensitizing agent to a shaved area of the mouse's skin (e.g., the abdomen).
-
Challenge Phase: After a specific period (e.g., 5-7 days), administer this compound orally at different doses.[3]
-
Shortly after inhibitor administration, challenge the mice by applying the sensitizing agent to a different skin area (e.g., the ear).
-
Measure the swelling (e.g., ear thickness) at various time points after the challenge (e.g., 24 and 48 hours).
-
Compare the degree of swelling in the inhibitor-treated groups to the vehicle-treated control group to determine the in vivo efficacy.
Conclusion
This compound is a highly potent and selective irreversible inhibitor of JAK3. Its covalent mechanism of action and high selectivity for JAK3 over other JAK family members make it an invaluable research tool for dissecting the role of JAK3 in various physiological and pathological processes. The data presented in this guide highlight its potential as a therapeutic agent for the treatment of autoimmune diseases and other conditions driven by aberrant JAK3 signaling. The provided experimental protocols offer a foundation for researchers to further investigate the properties and applications of this and similar compounds.
References
Jak3-IN-12: A Technical Overview of its Role and Mechanism in the Jak-STAT Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade essential for a multitude of cellular processes, including immunity, inflammation, cell proliferation, and hematopoiesis.[1][2] This pathway transduces signals from extracellular cytokines and growth factors to the nucleus, culminating in the regulation of gene expression.[2][3] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2][4]
Among these, JAK3 holds a unique position due to its restricted expression, primarily within the hematopoietic system.[1] It is fundamentally involved in signaling for cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][3][5] This specific role in immune cell development and function makes JAK3 a highly attractive therapeutic target for autoimmune diseases, inflammatory conditions, and certain cancers.[1][6]
The high degree of structural conservation in the ATP-binding pockets across the JAK family has presented a significant challenge for the development of highly selective inhibitors.[1][7] Jak3-IN-12 represents a class of potent and selective covalent inhibitors designed to overcome this challenge by exploiting a unique cysteine residue (Cys909) present only in JAK3.[1][8] This technical guide provides an in-depth analysis of the Jak-STAT pathway, the specific role of JAK3, and the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.
The Canonical Jak-STAT Signaling Pathway
The Jak-STAT signaling pathway is initiated when a cytokine binds to its specific transmembrane receptor.[3][9] This binding event induces receptor dimerization or multimerization, bringing the associated JAK proteins into close proximity.[9][10] This proximity allows the JAKs to phosphorylate each other on tyrosine residues in their activation loops, a process known as transphosphorylation, which fully activates their kinase domains.[2]
The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the cytokine receptors.[2][9] These newly phosphorylated sites serve as docking stations for the SH2 domains of latent STAT proteins residing in the cytoplasm.[2][11] Upon recruitment to the receptor, STATs are themselves phosphorylated by the JAKs.[2][9] This phosphorylation event causes the STATs to dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[3][9][11] Inside the nucleus, the STAT dimers bind to specific DNA sequences, such as Gamma-Activated Sequences (GAS), to regulate the transcription of target genes.[11]
Role of JAK3 in Immune Signaling
JAK3 is uniquely associated with the common gamma chain (γc), a receptor subunit shared by several interleukins crucial for lymphocyte development and function.[1][5][12] These include IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1] In these receptor complexes, JAK3 binds to the γc subunit, while JAK1 typically binds to the other cytokine-specific receptor chain.[1][12] Therefore, signaling through these γc-containing receptors requires the activation of both JAK1 and JAK3.[12] This dual requirement underscores the central role of JAK3 in adaptive immunity. Loss-of-function mutations in the JAK3 gene in humans result in Severe Combined Immunodeficiency (SCID), a condition characterized by defective T-cell and NK-cell development, highlighting its non-redundant function in the immune system.[1][5]
This compound: A Selective Covalent Inhibitor
Mechanism of Action
This compound is an ATP-competitive inhibitor that achieves its high selectivity for JAK3 by forming a covalent bond with a non-catalytic cysteine residue (Cys909) located near the ATP-binding pocket.[1] This cysteine is unique to JAK3; in all other JAK family members (JAK1, JAK2, TYK2), this position is occupied by a serine.[8] This structural difference provides a unique opportunity for designing highly selective covalent inhibitors. By irreversibly binding to Cys909, this compound locks the enzyme in an inactive state, preventing the binding of ATP and subsequent phosphorylation of downstream substrates like STAT proteins.[1]
Quantitative Data: Kinase Selectivity and Potency
The efficacy and selectivity of this compound have been quantified through biochemical and cellular assays. The data, summarized below, is representative of highly selective covalent JAK3 inhibitors reported in the literature.[1]
Table 1: Biochemical Potency and Selectivity of this compound
| Kinase Target | IC₅₀ (nM) | Selectivity Fold (vs. JAK3) |
|---|---|---|
| JAK3 | 4.8 | 1 |
| JAK1 | 896 | >180x |
| JAK2 | 1050 | >215x |
| TYK2 | >10000 | >2000x |
| FLT3 | 13 | ~3x |
| TXK | 36 | ~7.5x |
| BTK | 794 | >165x |
| ITK | 1070 | >220x |
Data is representative of compound 9, a selective covalent JAK3 inhibitor, as described in scientific literature.[1] IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 2: Cellular Activity of this compound in Ba/F3 Cell Lines
| Cell Line | Description | IC₅₀ (nM) |
|---|---|---|
| Ba/F3 TEL-JAK3 | IL-3 independent, driven by active JAK3 | 21 |
| Ba/F3 TEL-JAK1 | IL-3 independent, driven by active JAK1 | 1480 |
| Ba/F3 TEL-JAK2 | IL-3 independent, driven by active JAK2 | 2650 |
Data is representative of compound 9.[1] Ba/F3 cells are a murine pro-B cell line that requires IL-3 for proliferation. Transfection with constitutively active JAK constructs confers IL-3 independence, providing a model to test cellular kinase inhibition.
Experimental Protocols
Protocol: Biochemical Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a method for determining the in vitro potency of this compound against purified JAK family kinases.
-
Reagents and Materials:
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the kinase and substrate to each well.
-
Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[14]
-
Protocol: Cellular STAT5 Phosphorylation Assay
This protocol describes a method to assess the ability of this compound to inhibit cytokine-induced STAT5 phosphorylation in a cellular context.
-
Cell Line: 32D/IL-2Rβ cells or similar cytokine-dependent cell line.[15]
-
Reagents and Materials:
-
Cell culture medium, fetal bovine serum (FBS).
-
Cytokine (e.g., Interleukin-2 [IL-2] to stimulate the JAK3 pathway).[15]
-
This compound.
-
Lysis buffer, phosphatase and protease inhibitors.
-
Antibodies: Anti-phospho-STAT5 (pSTAT5), Anti-total-STAT5, secondary antibodies.
-
Reagents for Western Blotting (SDS-PAGE gels, transfer membranes, detection reagents).
-
-
Procedure:
-
Culture cells and starve them of cytokines for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with an optimal concentration of IL-2 for 15-30 minutes.
-
Immediately place cells on ice and wash with cold PBS.
-
Lyse the cells using lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and Western blot analysis using antibodies against pSTAT5 and total STAT5 (as a loading control).
-
Data Analysis: Quantify band intensities using densitometry. The ratio of pSTAT5 to total STAT5 is calculated to determine the level of inhibition at each concentration of this compound.
-
Conclusion
This compound exemplifies a modern approach to kinase inhibitor design, achieving remarkable selectivity by targeting a unique covalent binding site. Its potent and specific inhibition of the JAK3 enzyme effectively blocks signaling downstream of crucial immune-modulating cytokines. The quantitative data clearly demonstrate its preferential activity against JAK3 over other JAK family members, both in biochemical and cellular models. The detailed protocols provided herein offer a robust framework for researchers to utilize and further characterize this compound and similar compounds. As a precise pharmacological probe, this compound is an invaluable tool for interrogating JAK3-dependent biology and holds significant potential for the development of next-generation therapeutics for a range of autoimmune and inflammatory diseases.
References
- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 6. Theoretical Exploring Selective-Binding Mechanisms of JAK3 by 3D-QSAR, Molecular Dynamics Simulation and Free Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of a chemical genetic model for JAK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of JAK3 Inhibition in Modulating Immune Cell Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Janus kinase 3 (JAK3) is a critical enzyme in the signaling pathways of numerous cytokines essential for the development, differentiation, and function of immune cells. Its restricted expression to hematopoietic cells makes it an attractive therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of the mechanism of action of JAK3 inhibitors, their impact on immune cell signaling, and the experimental methodologies used for their characterization. We present a consolidated overview of key preclinical data for representative JAK3 inhibitors, offering a comparative perspective for researchers in the field.
Introduction to JAK3 and its Role in Immune Signaling
The Janus kinase (JAK) family comprises four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[1] These kinases are crucial for signal transduction initiated by cytokine binding to their cognate receptors.[2] While JAK1, JAK2, and TYK2 are ubiquitously expressed, JAK3 expression is predominantly limited to hematopoietic cells.[1]
JAK3 is uniquely associated with the common gamma chain (γc) of type I cytokine receptors.[3][4] This chain is a shared component of the receptors for several key interleukins (ILs), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3][5] Consequently, JAK3 plays a pivotal role in the signaling cascades initiated by these cytokines, which are fundamental for the proliferation and differentiation of T cells, B cells, and Natural Killer (NK) cells.[1][3]
Upon cytokine binding, the associated JAKs, typically a heterodimer of JAK1 and JAK3 for γc-containing receptors, are brought into close proximity, leading to their trans-phosphorylation and activation.[6][7] The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[2][7] Given its central role in lymphocyte function, inhibition of JAK3 is a promising strategy for immunosuppression.[7]
Mechanism of Action of JAK3 Inhibitors
JAK3 inhibitors are small molecules that typically act as ATP-competitive inhibitors, binding to the ATP-binding site within the kinase domain of JAK3.[3] By occupying this site, they prevent the binding of ATP, thereby blocking the autophosphorylation and activation of JAK3 and the subsequent phosphorylation of its downstream substrates. This effectively abrogates the signaling cascade initiated by γc-cytokine binding.[2]
The development of selective JAK3 inhibitors is a key focus in drug discovery to minimize off-target effects. For instance, inhibition of JAK2 can lead to hematological side effects such as anemia and neutropenia.[5] Selectivity is often achieved by exploiting subtle differences in the ATP-binding pockets of the different JAK family members.[5] Some inhibitors achieve high selectivity by forming covalent bonds with specific residues, such as cysteine, within the JAK3 active site.[5]
Key Signaling Pathways Modulated by JAK3 Inhibition
The primary signaling pathway affected by JAK3 inhibition is the JAK-STAT pathway. Specifically, inhibition of JAK3 disrupts the signaling of all cytokines that utilize the common gamma chain.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT pathway is the principal mechanism through which γc cytokines exert their effects. Inhibition of JAK3 directly blocks the phosphorylation and activation of downstream STAT proteins. For example, IL-2-mediated signaling, which is critical for T cell proliferation, primarily activates STAT5.[4][8] IL-4 signaling, important for Th2 differentiation, activates STAT6.[9] By blocking JAK3, inhibitors effectively suppress the activation of these key transcription factors.
Caption: JAK-STAT signaling pathway and the point of intervention by a JAK3 inhibitor.
Other Affected Signaling Pathways
Beyond the canonical STAT pathway, JAK3 can also influence other signaling cascades. For instance, in response to certain stimuli, JAK3 activation can lead to the activation of the PI3K/Akt pathway.[10] Inhibition of JAK3 has been shown to down-regulate PI3K activation and subsequent phosphorylation of Akt.[10] Additionally, JAK3 can be involved in the activation of the MAPK/ERK pathway.[11] Therefore, JAK3 inhibitors can have broader effects on immune cell signaling than just modulating STAT activation.
Quantitative Data for Representative JAK3 Inhibitors
The potency and selectivity of JAK3 inhibitors are critical parameters evaluated during drug development. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Tofacitinib | JAK3 | Biochemical | 1 | [5] |
| JAK1 | Biochemical | 112 | [5] | |
| JAK2 | Biochemical | 20 | [5] | |
| Compound 9 | JAK3 | Cellular (Ba/F3) | 69 | [3] |
| JAK1 | Cellular (Ba/F3) | >3000 | [3] | |
| JAK2 | Cellular (Ba/F3) | >3000 | [3] | |
| RB1 | JAK3 | Biochemical | 40 | [5] |
| JAK1 | Biochemical | >5000 | [5] | |
| JAK2 | Biochemical | >5000 | [5] | |
| TYK2 | Biochemical | >5000 | [5] | |
| MJ04 | JAK3 | Biochemical (2.5 µM ATP) | 2.03 | [12] |
| JAK3 | Biochemical (1 mM ATP) | 28.48 | [12] |
Note: The specific "Jak3-IN-12" was not found in the literature; therefore, data for other well-characterized JAK3 inhibitors are presented.
Experimental Protocols for Characterizing JAK3 Inhibitors
A variety of in vitro and cell-based assays are employed to characterize the activity and selectivity of JAK3 inhibitors.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified JAK3.
Protocol Outline:
-
Reagents: Purified recombinant JAK3 enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and a kinase assay buffer.[13][14]
-
Procedure: a. The JAK3 enzyme is incubated with the inhibitor at various concentrations in a 96-well plate. b. The kinase reaction is initiated by the addition of the peptide substrate and ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).[13]
-
Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: A generalized workflow for a biochemical kinase assay.
Cellular Assays
Cellular assays are crucial for determining the efficacy of an inhibitor in a more physiologically relevant context.
This method is used to assess the inhibition of JAK3-mediated STAT phosphorylation in cells.
Protocol Outline:
-
Cell Culture and Treatment: A suitable cell line expressing JAK3 (e.g., human peripheral blood mononuclear cells (PBMCs), or specific T cell lines) is cultured. The cells are pre-treated with the JAK3 inhibitor at various concentrations for a specified time.[10]
-
Cytokine Stimulation: The cells are then stimulated with a relevant γc cytokine (e.g., IL-2) to activate the JAK-STAT pathway.
-
Cell Lysis: After stimulation, the cells are lysed to extract total cellular proteins.
-
Western Blotting: a. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE. b. The separated proteins are transferred to a membrane (e.g., PVDF). c. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT (e.g., anti-phospho-STAT5) and total STAT. d. The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). e. The protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The band intensities are quantified, and the ratio of phosphorylated STAT to total STAT is calculated to determine the extent of inhibition.
These assays measure the effect of the inhibitor on the proliferation of cytokine-dependent immune cells.
Protocol Outline:
-
Cell Culture: A cytokine-dependent cell line (e.g., Ba/F3 cells engineered to be dependent on a specific JAK) is cultured in the presence of the required cytokine.[3]
-
Inhibitor Treatment: The cells are seeded in a 96-well plate and treated with a range of concentrations of the JAK3 inhibitor.
-
Incubation: The cells are incubated for a period sufficient for proliferation to occur (e.g., 48-72 hours).
-
Proliferation Measurement: Cell proliferation is assessed using a variety of methods, such as MTS or WST-1 assays, which measure metabolic activity, or by direct cell counting.
-
Data Analysis: The IC50 value for inhibition of proliferation is determined by plotting cell viability against the logarithm of the inhibitor concentration.
Conclusion
JAK3 is a well-validated target for the treatment of autoimmune and inflammatory diseases due to its restricted expression and critical role in immune cell signaling. The development of potent and selective JAK3 inhibitors continues to be an active area of research. A thorough understanding of the underlying signaling pathways and the use of robust experimental methodologies are essential for the successful discovery and development of novel JAK3-targeted therapeutics. This guide provides a foundational overview of these key aspects to aid researchers in this field.
References
- 1. Janus kinases in immune cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jak3 (5H2) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 5. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 7. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperactivation of Oncogenic JAK3 Mutants Depend on ATP Binding to the Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Janus Kinase (JAK)-3 in Regulating Toll-Like Receptor-Mediated Inflammatory Cytokine Production in Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to the Target Specificity and Selectivity of Covalent JAK3 Inhibitors
This document provides an in-depth analysis of the target specificity and selectivity of covalent Janus Kinase 3 (JAK3) inhibitors, exemplified by tricyclic compounds that achieve high potency and selectivity through a unique covalent interaction mechanism. This guide is intended for researchers, scientists, and drug development professionals working on kinase inhibitors and autoimmune diseases.
Janus kinases (JAKs) are a family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—that are crucial for cytokine signaling.[1][2] While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is primarily restricted to hematopoietic cells, where it plays a vital role in lymphoid cell development and homeostasis.[2][3] JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4][5] This restricted expression and specific function make JAK3 an attractive therapeutic target for autoimmune diseases and T-cell malignancies.[1][2] However, the high degree of conservation in the ATP-binding site across the JAK family presents a significant challenge for developing selective inhibitors.[1][4]
A successful strategy to overcome this challenge involves designing inhibitors that form a covalent bond with a unique cysteine residue, Cys-909, located in the active site of JAK3.[1][4][6] This residue is not present in other JAK family members, which have a serine at the equivalent position, providing a structural basis for exquisite selectivity.[4] These covalent inhibitors are ATP-competitive and, by irreversibly binding to JAK3, achieve potent and selective inhibition of its kinase activity.[1]
Signaling Pathway and Mechanism of Action
The JAK-STAT pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). Subsequently, JAKs phosphorylate the STATs, which then dimerize, translocate to the nucleus, and regulate gene expression.[7] Selective JAK3 inhibitors block this cascade at its inception by preventing the autophosphorylation and activation of JAK3.
References
- 1. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperactivation of Oncogenic JAK3 Mutants Depend on ATP Binding to the Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of JAK3 signaling is sufficient to reverse alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Structural Analysis of Covalent Jak3 Inhibitor Binding: A Technical Guide
Introduction
Janus kinase 3 (Jak3) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction for a range of cytokines essential for the development, differentiation, and function of immune cells.[1][2] Its restricted expression to hematopoietic cells makes it an attractive therapeutic target for autoimmune diseases, inflammatory conditions, and organ transplant rejection.[1][3] A key strategy in developing selective Jak3 inhibitors has been the targeting of a unique cysteine residue, Cys-909, located in the ATP-binding site.[1][4] This allows for the formation of a covalent bond, leading to irreversible inhibition and high selectivity over other Jak family members which typically possess a serine at the equivalent position.[1]
This technical guide provides an in-depth analysis of the structural binding of a representative covalent Jak3 inhibitor. While specific data for a compound designated "Jak3-IN-12" is not publicly available in the scientific literature, this guide utilizes data from well-characterized covalent Jak3 inhibitors that share the same mechanism of action. The information presented herein is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel Jak3 inhibitors.
Quantitative Binding Data
The following table summarizes the in vitro inhibitory activity of a representative covalent Jak3 inhibitor against the Jak family kinases. The data highlights the high potency and selectivity for Jak3.
| Kinase Target | IC50 (nM) | Selectivity vs. Jak3 |
| Jak3 | 1.7 | - |
| Jak1 | 1320 | >776-fold |
| Jak2 | 1000 | >588-fold |
| Tyk2 | >10000 | >5882-fold |
Table 1: In vitro kinase inhibition profile of a representative covalent Jak3 inhibitor. IC50 values were determined using a biochemical kinase assay.
Cellular Activity
The inhibitory effect of the covalent Jak3 inhibitor on cellular signaling pathways was assessed by measuring the phosphorylation of STAT5 in response to cytokine stimulation.
| Cellular Assay | Stimulus | IC50 (µM) |
| T-cell Proliferation | anti-CD3/CD28 | 0.83 |
| T-cell Proliferation | IL-2 | 0.77 |
| STAT5 Phosphorylation | IL-2 or IL-15 | Concentration-dependent inhibition |
Table 2: Cellular activity of a representative covalent Jak3 inhibitor. Assays were performed in primary T-cells or other relevant cell lines.
Structural Binding Analysis
The structural basis for the potent and selective inhibition of Jak3 by covalent inhibitors has been elucidated through X-ray crystallography.[5][6] The inhibitor binds in the ATP-binding pocket of the Jak3 kinase domain. The key interaction is the formation of a covalent bond between an electrophilic moiety on the inhibitor (e.g., an acrylamide) and the thiol group of the Cys-909 residue.[4]
Additional interactions that stabilize the binding include:
-
Hinge Region: Hydrogen bonds are typically formed with the backbone of residues in the hinge region of the kinase domain.
-
Hydrophobic Pockets: The inhibitor occupies hydrophobic pockets within the active site, contributing to binding affinity.
-
Gatekeeper Residue: The nature of the gatekeeper residue (Methionine in Jak3) influences the shape and accessibility of the active site.
A list of publicly available PDB entries for Jak3 in complex with various inhibitors can be found on the RCSB PDB website.[7] These structures provide a valuable resource for understanding the molecular details of inhibitor binding and for structure-based drug design.
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
This protocol describes a general method for determining the IC50 values of covalent Jak3 inhibitors.
Materials:
-
Recombinant human Jak3 kinase domain (purified)
-
Substrate peptide (e.g., a poly(Glu, Tyr) peptide)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the inhibitor dilutions to the assay plate.
-
Add the Jak3 enzyme to the wells and pre-incubate for a defined period (e.g., 30-60 minutes) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based STAT5 Phosphorylation Assay
This protocol outlines a method to assess the cellular potency of Jak3 inhibitors by measuring the inhibition of cytokine-induced STAT5 phosphorylation.[8]
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a suitable cell line like NK-92)
-
Cytokine stimulant (e.g., Interleukin-2 (IL-2))
-
Test inhibitor (dissolved in DMSO)
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorescently labeled anti-phospho-STAT5 antibody
-
Flow cytometer
Procedure:
-
Culture the cells under appropriate conditions.
-
Pre-incubate the cells with serial dilutions of the test inhibitor for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with the cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.
-
Fix and permeabilize the cells according to standard protocols.
-
Stain the cells with the fluorescently labeled anti-phospho-STAT5 antibody.
-
Analyze the cells by flow cytometry to quantify the level of phosphorylated STAT5.
-
Calculate the percent inhibition of STAT5 phosphorylation for each inhibitor concentration.
-
Determine the IC50 value by plotting the data and fitting to a dose-response curve.
Visualizations
Jak3 Signaling Pathway and Inhibition
General Experimental Workflow for Jak3 Inhibitor Characterization
References
- 1. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 8. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Jak3-IN-12 in Autoimmune Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significance and application of Jak3-IN-12, a potent and selective Janus Kinase 3 (JAK3) inhibitor, in the context of autoimmune disease research. Autoimmune disorders, characterized by the immune system erroneously attacking the body's own tissues, represent a significant area of unmet medical need. The Janus kinase (JAK) family of enzymes, particularly JAK3, plays a pivotal role in the signaling pathways that govern immune cell function and is, therefore, a key therapeutic target. This document provides a comprehensive overview of the mechanism of action of JAK3, the specific characteristics of this compound, relevant experimental data, and detailed methodologies for its investigation.
Introduction to the JAK-STAT Signaling Pathway and the Role of JAK3
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, making it central to the regulation of the immune system.[1][2] This pathway is integral to processes such as immunity, cell division, and cell death.[3] The JAK family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2]
Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation.[2][4] These activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][4] Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression.[2][5]
Dysregulation of the JAK-STAT pathway is strongly associated with the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][6]
JAK3: A Unique Target for Autoimmune Diseases
Among the JAK family members, JAK3 holds a unique position as a therapeutic target for autoimmune disorders.[7] Its expression is predominantly restricted to hematopoietic cells, particularly lymphocytes, whereas other JAKs are more ubiquitously expressed.[4][8] This restricted expression pattern suggests that inhibiting JAK3 could offer a more targeted immunomodulatory effect with a potentially better safety profile.
JAK3 is essential for signaling downstream of the common gamma chain (γc) of cytokine receptors.[7][8] The γc is a shared subunit for the receptors of several key interleukins (ILs) involved in lymphocyte development, proliferation, and function, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4][5][8] Consequently, inhibition of JAK3 can effectively block the signaling of these crucial cytokines, thereby dampening the aberrant immune responses characteristic of autoimmune diseases. The critical role of JAK3 in the immune system is further highlighted by the fact that mutations in the JAK3 gene can lead to Severe Combined Immunodeficiency (SCID).[3][4]
This compound: A Selective Covalent Inhibitor
This compound is a potent and irreversible inhibitor of JAK3. It belongs to a class of inhibitors that achieve high selectivity by covalently targeting a unique cysteine residue (Cys909) located in the ATP-binding site of JAK3.[9][10] This cysteine is not present in the other JAK family members (JAK1, JAK2, and TYK2), which have a serine at the equivalent position, providing a structural basis for its remarkable selectivity.[10]
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor that forms a covalent bond with the Cys909 residue in the kinase domain of JAK3.[9] This irreversible binding permanently inactivates the enzyme, thereby blocking its ability to phosphorylate downstream signaling molecules, including STAT proteins. The inhibition of JAK3 by this compound effectively abrogates the signaling of γc-dependent cytokines.
References
- 1. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Janus kinase Inhibitors in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of a chemical genetic model for JAK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of JAK3 signaling is sufficient to reverse alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Jak3-IN-12: A Potent and Selective Covalent Inhibitor for Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The Janus kinase (Jak) family of non-receptor tyrosine kinases, particularly Jak3, has emerged as a compelling therapeutic target in oncology. Its restricted expression in hematopoietic cells and its critical role in cytokine signaling pathways that drive the proliferation of certain cancer cells make it an attractive candidate for targeted therapy. This technical guide provides an in-depth overview of Jak3-IN-12, a potent and highly selective covalent inhibitor of Jak3. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.
Introduction: The Rationale for Targeting Jak3 in Cancer
The Jak/STAT (Signal Transducer and Activator of Transcription) signaling pathway is a crucial mediator of cellular responses to a wide array of cytokines and growth factors.[1][2] This pathway plays a pivotal role in cell proliferation, differentiation, apoptosis, and immune regulation. The Jak family comprises four members: Jak1, Jak2, Jak3, and Tyk2. While Jak1, Jak2, and Tyk2 are ubiquitously expressed, Jak3 expression is predominantly confined to hematopoietic cells.[2]
Dysregulation of the Jak/STAT pathway is a hallmark of various malignancies, particularly hematological cancers. Activating mutations in Jak3 have been identified in T-cell acute lymphoblastic leukemia (T-ALL), T-cell prolymphocytic leukemia (T-PLL), acute megakaryoblastic leukemia, and natural killer/T-cell lymphoma (NKTL).[2] This constitutive activation of Jak3 leads to uncontrolled cell proliferation and survival. The restricted expression pattern of Jak3 suggests that its inhibition would likely have a more targeted therapeutic window with fewer off-target effects compared to pan-Jak inhibitors.
This compound: A Selective Covalent Inhibitor
This compound, also referred to as Jak3-IN-11 or Compound 12 in the scientific literature, is a novel, potent, and irreversible inhibitor of Jak3. Its mechanism of action involves the formation of a covalent bond with a unique cysteine residue (Cys909) located in the ATP-binding pocket of Jak3.[1][3][4] This cysteine is not present in other Jak family members, providing a structural basis for the remarkable selectivity of this compound.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) | Selectivity vs. Jak3 |
| Jak3 | 1.7 | - |
| Jak1 | 1320 | >776-fold |
| Jak2 | 1000 | >588-fold |
Data sourced from MedChemExpress product information, citing Shu et al., Eur J Med Chem. 2020.[5][6]
Table 2: Cellular Activity
| Assay | Cell Type | Stimulation | IC50 (µM) |
| T-cell Proliferation | Mouse T-cells | anti-CD3/CD28 | 0.83 |
| T-cell Proliferation | Mouse T-cells | IL-2 | 0.77 |
Data sourced from MedChemExpress product information, citing Shu et al., Eur J Med Chem. 2020.[5][6]
Signaling Pathways and Mechanism of Action
The Canonical Jak/STAT Signaling Pathway
The Jak/STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated Jaks through trans-phosphorylation. Activated Jaks then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are themselves phosphorylated by Jaks, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor that covalently binds to Cys909 in the active site of Jak3. This irreversible binding blocks the kinase activity of Jak3, preventing the phosphorylation of downstream STAT proteins and thereby inhibiting the pro-proliferative and pro-survival signals in cancer cells dependent on this pathway.
Experimental Protocols
Detailed experimental protocols for this compound are described in the primary literature (Shu et al., Eur J Med Chem. 2020). The following are representative methodologies for key assays used in the evaluation of selective Jak3 inhibitors.
In Vitro Kinase Inhibition Assay (Z'-Lyte™ Assay)
This assay is a fluorescence-based, coupled-enzyme format used to measure kinase activity.
-
Reagents and Materials: Recombinant human Jak1, Jak2, Jak3, and Tyk2 enzymes; Z'-Lyte™ Kinase Assay Kit - Tyr 6 Peptide; ATP; test compound (this compound) stock solution in DMSO.
-
Procedure: a. Serially dilute this compound in assay buffer. b. In a 384-well plate, add the kinase, the appropriate peptide substrate, and the diluted inhibitor. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Add the development reagent to stop the kinase reaction and generate a fluorescent signal. f. Incubate for another 60 minutes. g. Read the plate on a fluorescence plate reader. h. Calculate the percent inhibition based on controls (no inhibitor and no enzyme). i. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (MTS Assay)
This colorimetric assay measures cell viability.
-
Cell Lines: Ba/F3 cells engineered to be dependent on the activity of specific Jak kinases for proliferation.
-
Procedure: a. Seed the Ba/F3 cells in a 96-well plate. b. Treat the cells with serial dilutions of this compound. c. Incubate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator. d. Add MTS reagent to each well. e. Incubate for 1-4 hours until color development. f. Measure the absorbance at 490 nm using a microplate reader. g. Calculate the percentage of cell viability relative to DMSO-treated control cells. h. Determine the IC50 value.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line with a known Jak3-activating mutation (e.g., from a T-ALL or NKTL) into the flank of the mice.
-
Treatment: a. Once tumors reach a palpable size, randomize the mice into treatment and control groups. b. Administer this compound (e.g., by oral gavage) or vehicle control daily.
-
Monitoring: a. Measure tumor volume with calipers every few days. b. Monitor the body weight and general health of the mice.
-
Endpoint: a. At the end of the study, euthanize the mice and excise the tumors. b. Weigh the tumors and process for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of cancers driven by aberrant Jak3 signaling. Its high potency and remarkable selectivity, conferred by its covalent mechanism of action, position it as a valuable tool for both basic research and clinical development. Further preclinical studies are warranted to fully elucidate its anti-tumor activity in a broader range of cancer models and to assess its safety profile. The continued development of highly selective Jak3 inhibitors like this compound holds the potential to offer more effective and less toxic treatment options for patients with specific hematological malignancies.
References
Methodological & Application
Application Notes and Protocols for Jak3-IN-12 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro potency and selectivity of Jak3-IN-12, a covalent inhibitor of Janus Kinase 3 (JAK3). The included methodologies are based on established kinase assay principles and are intended to guide researchers in the characterization of this and similar inhibitors.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical components of the signaling pathways for numerous cytokines and growth factors. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate downstream targets, primarily Signal Transducers and Activators of Transcription (STATs). This phosphorylation event leads to the dimerization of STATs, their translocation to the nucleus, and the subsequent regulation of gene expression.[1][2]
JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in immune function.[3] It associates with the common gamma chain (γc) of cytokine receptors, which is a shared subunit for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][3] Dysregulation of JAK3 signaling is implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.[1] The development of selective JAK3 inhibitors is a key strategy to modulate immune responses while minimizing off-target effects that can arise from inhibiting other JAK family members.[2][4] this compound is a covalent inhibitor designed to specifically target a unique cysteine residue within the ATP-binding site of JAK3, thereby achieving high selectivity.[2]
JAK/STAT Signaling Pathway
The diagram below illustrates the canonical JAK/STAT signaling pathway initiated by cytokine receptor activation.
Caption: The JAK/STAT signaling cascade.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a representative covalent JAK3 inhibitor, Jak3-IN-11 (Compound 12), against various Janus kinases. This data highlights the inhibitor's potency and selectivity.
| Kinase Target | IC50 Value | Fold Selectivity vs. JAK3 |
| JAK3 | 1.7 nM | 1 |
| JAK1 | 1.32 µM | >776-fold |
| JAK2 | 1.0 µM | >588-fold |
| Table 1: In vitro kinase inhibition data for Jak3-IN-11.[5] IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. |
Experimental Protocols
This section provides a detailed methodology for an in vitro kinase assay to determine the IC50 value of this compound. The protocol is based on a luminescent ADP-detection assay format, such as the ADP-Glo™ Kinase Assay.
Principle of the Assay
The assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is first performed, allowing JAK3 to phosphorylate a substrate in the presence of ATP. After the reaction, the remaining ATP is depleted. Subsequently, the ADP generated is converted back to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Materials and Reagents
-
Recombinant human JAK3 enzyme
-
JAK Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[5]
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP solution
-
This compound (or other test inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Reagent Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow
The diagram below outlines the key steps of the in vitro kinase inhibition assay.
References
- 1. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Jak3-IN-12 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Jak3-IN-12, a small molecule inhibitor of Janus kinase 3 (Jak3), in various cell culture-based assays. The protocols outlined below are intended to serve as a foundation for researchers investigating the biological roles of Jak3 and the therapeutic potential of its inhibition.
Introduction to this compound
This compound is a potent and selective, ATP-competitive inhibitor of Jak3, a tyrosine kinase predominantly expressed in hematopoietic cells.[1] Jak3 plays a critical role in signal transduction downstream of common gamma chain (γc) family cytokine receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][3] Dysregulation of the Jak3 signaling pathway is implicated in various autoimmune diseases and cancers, making it a compelling target for therapeutic intervention.[2][4]
Physicochemical Properties and Storage
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈N₄O₃ | N/A |
| Molecular Weight | 350.37 g/mol | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | N/A |
Note: While the provided search results do not contain specific data for "this compound", the information presented is based on common properties of similar small molecule kinase inhibitors.
Mechanism of Action
This compound functions by competing with ATP for the binding site within the catalytic domain of Jak3. This inhibition prevents the autophosphorylation and activation of Jak3, thereby blocking the downstream phosphorylation of Signal Transducers and Activators of Transcription (STATs). The unphosphorylated STATs cannot dimerize and translocate to the nucleus, thus inhibiting the transcription of target genes involved in cell proliferation, differentiation, and survival.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of a chemical genetic model for JAK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective JAK3 Inhibitors in Mouse Models
Disclaimer: The specific compound "Jak3-IN-12" was not identified in a comprehensive search of scientific literature. The following application notes and protocols are based on published data for various selective Janus Kinase 3 (JAK3) inhibitors and are intended to serve as a general guide for researchers, scientists, and drug development professionals working with similar molecules in mouse models.
Introduction
Janus Kinase 3 (JAK3) is a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells and is crucial for signal transduction through the common gamma chain (γc) of cytokine receptors. This central role in the immune system makes JAK3 a compelling therapeutic target for autoimmune diseases, transplant rejection, and certain hematological malignancies. The development of selective JAK3 inhibitors aims to modulate immune responses while minimizing off-target effects associated with broader Janus kinase inhibition.[1] This document provides a detailed overview of the application of selective JAK3 inhibitors in mouse models, summarizing dosage, administration routes, and experimental protocols from various studies.
Data Presentation: Dosage and Administration of Selective JAK3 Inhibitors in Mice
The following table summarizes dosages and administration routes for several reported JAK3 inhibitors used in mouse models. It is critical to note that the optimal dosage and route of administration are highly dependent on the specific compound's pharmacokinetic and pharmacodynamic properties, as well as the mouse model being used.
| Inhibitor Name/Identifier | Mouse Model | Dosage | Administration Route | Study Focus |
| PF-06651600 | C3H/HeJ Alopecia Areata Mice | 30 mg/kg, daily for 12 weeks | Systemic (Oral Gavage) | Hair Regrowth and Inflammation Reduction[2] |
| Tofacitinib (CP-690,550) | SIV-infected Rhesus Macaques* | 20 mg/kg, daily for 35 days | Oral | NK Cell Depletion and Viral Load[3] |
| Tofacitinib | T-ALL Xenograft Mice | Not specified | Not specified | Reduction of leukemic cell count and induction of apoptosis[4][5] |
| Compound 3 | BALB/c Mice (LPS Challenge) | 10 mg/kg | Oral | Anti-inflammatory effects[6] |
| Compounds 2 and 32 | BALB/c Mice | 12 µmol/kg | Oral (p.o.) | Pharmacokinetic studies[7] |
| Compounds 2 and 32 | BALB/c Mice | 2.4 µmol/kg | Intravenous (i.v.) | Pharmacokinetic studies[7] |
*While this study was conducted in rhesus macaques, the dosage provides a reference point for primate models and may inform dose-ranging studies in mice.
Experimental Protocols
General Preparation of JAK3 Inhibitors for In Vivo Administration
a. Oral Gavage Formulation:
-
For many small molecule inhibitors, a common vehicle for oral administration is a solution or suspension.
-
A typical vehicle can be prepared using 0.5% methylcellulose in sterile water.
-
The inhibitor is first dissolved in a minimal amount of a suitable solvent like dimethyl sulfoxide (DMSO).
-
This stock solution is then diluted with the 0.5% methylcellulose solution to the final desired concentration. For example, a study prepared Tofacitinib by first dissolving it in DMSO and then in methanol to obtain a 2 mM solution in 0.5% methylcellulose.[3]
-
Another study utilized a solution in DMSO that was subsequently diluted 40-fold in 0.5% citric acid, resulting in a final DMSO concentration of 10%.[7]
-
Ensure the final solution is homogenous by vortexing and/or using an ultrasonic bath.[7]
b. Intravenous Injection Formulation:
-
For intravenous administration, the inhibitor must be completely dissolved in a sterile, physiologically compatible vehicle.
-
Commonly used vehicles include saline (0.9% NaCl) or phosphate-buffered saline (PBS).
-
Similar to oral formulations, a concentrated stock in a solvent like DMSO may be prepared first and then diluted to the final concentration with the sterile vehicle. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity.
Administration Procedures in Mice
a. Oral Gavage:
-
Use a proper-sized, ball-tipped feeding needle to minimize the risk of esophageal or stomach injury.
-
The volume administered should be appropriate for the size of the mouse, typically not exceeding 10 ml/kg.
-
Administer the formulation gently and steadily to avoid aspiration.
b. Intravenous Injection:
-
The lateral tail vein is the most common site for intravenous injections in mice.
-
Use a small gauge needle (e.g., 27-30G) to minimize tissue damage.
-
Properly restrain the mouse to ensure accurate and safe injection.
-
The injection volume should be limited, typically around 5 ml/kg.
Example Efficacy Study Protocol: Alopecia Areata Mouse Model
This protocol is based on a study using the JAK3 inhibitor PF-06651600 in the C3H/HeJ mouse model of alopecia areata.[2]
-
Animal Model: C3H/HeJ mice exhibiting signs of alopecia areata.
-
Groups:
-
Treatment Group: Administered PF-06651600 (30 mg/kg).
-
Control Group: Administered vehicle only.
-
-
Administration: Daily oral gavage for 12 weeks.
-
Efficacy Endpoints:
-
Monitor hair regrowth weekly and score the percentage of hair coverage.
-
At the end of the study, collect skin samples for histological analysis to assess inflammation and hair follicle cycling.
-
Perform immunofluorescence or immunohistochemistry to analyze the infiltration of immune cells (e.g., CD8+ T cells) in the skin.
-
Visualizations
Signaling Pathway of JAK3
The following diagram illustrates the canonical signaling pathway involving JAK3. JAK3 associates with the common gamma chain (γc) of cytokine receptors. Upon cytokine binding, JAK3 is activated and phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene expression.
Caption: JAK3 signaling pathway and point of inhibition.
Experimental Workflow for an In Vivo Efficacy Study
This diagram outlines a typical workflow for evaluating a selective JAK3 inhibitor in a mouse model of disease.
Caption: General experimental workflow for in vivo studies.
References
- 1. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 2. Selective inhibition of JAK3 signaling is sufficient to reverse alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Administration of a JAK3 Inhibitor during Acute SIV Infection Leads to Significant Increases in Viral Load during Chronic Infection | PLOS Pathogens [journals.plos.org]
- 4. JAK3 mutants transform hematopoietic cells through JAK1 activation, causing T-cell acute lymphoblastic leukemia in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective JAK3 Inhibitors
A Note on "Jak3-IN-12": The specific compound "this compound" is not readily identified in the current scientific literature. The following application notes and protocols are a comprehensive guide based on data for various well-characterized, selective Janus Kinase 3 (JAK3) inhibitors. These protocols are intended to provide researchers, scientists, and drug development professionals with a detailed framework for the solubility, preparation, and application of selective JAK3 inhibitors in research settings.
Solubility and Preparation of Stock Solutions
The solubility of small molecule inhibitors is a critical parameter for in vitro and in vivo studies. Most selective JAK3 inhibitors exhibit good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) but are poorly soluble in aqueous solutions.
Solubility Data for Representative JAK3 Inhibitors
| Compound Name/Identifier | Solvent | Solubility | Reference |
| JAK3 Inhibitor I (WHI-P131) | DMSO | 50 mg/mL | [1][2] |
| Selective JAK3 inhibitor 1 | DMSO | 70 mg/mL (199.78 mM) | [3] |
| Ethanol | 9 mg/mL | [3] | |
| Water | Insoluble | [3] | |
| JAK3/GSK-3β/PKCα Inhibitor | DMSO | Soluble | |
| SHR0302 | DMSO / 0.1M NaOH | Slightly Soluble | [4] |
| Water / Methanol / Ethanol | Nearly Insoluble | [4] |
Protocol for Preparation of Stock Solutions
This protocol provides a general guideline for preparing stock solutions of JAK3 inhibitors.
Materials:
-
Selective JAK3 inhibitor powder
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weighing: Before opening, bring the vial of the inhibitor to room temperature to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the inhibitor powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). It is noted that moisture-absorbing DMSO can reduce solubility[3].
-
Dissolution: Vortex the solution until the inhibitor is completely dissolved. Gentle warming in a water bath (37°C) may be necessary for some compounds, but check the manufacturer's recommendations.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles[3].
-
Storage: Store the stock solution aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for at least one month at -20°C[3].
In Vitro Kinase Assays
Biochemical kinase assays are essential for determining the potency and selectivity of JAK3 inhibitors. These assays typically measure the inhibition of phosphorylation of a substrate by the purified kinase enzyme.
Kinase Selectivity Profile of Representative JAK3 Inhibitors
| Compound Name/Identifier | Target | IC50 / Ki | Selectivity vs. other JAKs | Reference | | :--- | :--- | :--- | :--- |[7] | | Selective JAK3 inhibitor 1 | JAK3 | Ki: 0.07 nM | >4500-fold vs JAK1, >10000-fold vs JAK2 |[3] | | | JAK1 | Ki: 320 nM | |[3] | | | JAK2 | Ki: 740 nM | |[3] | | RB1 | JAK3 | 40 nM | >125-fold vs JAK1, JAK2, TYK2 (up to 5 µM) |[8] | | FM-381 | JAK3 | 127 pM | 400-fold vs JAK1, 2700-fold vs JAK2, 3600-fold vs TYK2 |[7] | | JAK3 Inhibitor I (WHI-P131) | JAK3 | 78 µM | No effect on JAK1, JAK2 |[2] | | JAK3/GSK-3β/PKCα Inhibitor | JAK3 | 8 nM | >127-fold vs JAK1, >318-fold vs JAK2 | | | | JAK1 | 1.017 µM | | | | | JAK2 | 2.55 µM | | |
General Protocol for In Vitro JAK3 Kinase Assay
This protocol is a generalized procedure based on common kinase assay formats like Kinase-Glo®.
Materials:
-
Purified recombinant JAK3 enzyme[9]
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)[9]
-
ATP
-
Kinase assay buffer
-
JAK3 inhibitor stock solution
-
96-well or 384-well plates
-
Kinase-Glo® MAX reagent
-
Luminometer
Procedure:
-
Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, purified JAK3 enzyme, and the substrate peptide.
-
Inhibitor Dilution: Perform a serial dilution of the JAK3 inhibitor stock solution in the kinase assay buffer to create a range of concentrations for IC50 determination.
-
Plate Setup: Add the diluted inhibitor solutions to the wells of the assay plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
-
Initiate Reaction: Add the kinase reaction mixture to all wells to start the reaction.
-
ATP Addition: Add ATP to all wells to a final concentration that is typically close to the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP via a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assays
Cell-based assays are crucial for confirming the activity of JAK3 inhibitors in a physiological context, typically by measuring the inhibition of cytokine-induced STAT phosphorylation.
General Protocol for Cell-Based STAT Phosphorylation Assay
This protocol uses a cytokine-dependent cell line to assess the cellular potency of a JAK3 inhibitor.
Materials:
-
Cell line dependent on JAK3 signaling (e.g., Ba/F3 cells transformed with TEL-JAK3, Kit225, or THP-1 cells)[8][10][11]
-
Appropriate cell culture medium and supplements
-
Cytokine for stimulation (e.g., IL-2 for JAK1/JAK3, IL-4 for JAK3)[8]
-
JAK3 inhibitor stock solution
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-STAT5, anti-STAT5, anti-tubulin)[10]
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture: Culture the cells according to standard protocols. For some assays, cells may be serum-starved prior to the experiment to reduce basal signaling.
-
Inhibitor Pre-treatment: Seed the cells in a multi-well plate and pre-treat with various concentrations of the JAK3 inhibitor (and a DMSO vehicle control) for a specified time (e.g., 1-4 hours)[10][12].
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IL-2 or IL-4) for a short period (e.g., 15-30 minutes) to induce JAK3-mediated STAT phosphorylation[8][12].
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated STAT (e.g., p-STAT5) and total STAT. A loading control like α-tubulin should also be probed.
-
Detection and Analysis: Use a suitable detection method (e.g., chemiluminescence) to visualize the protein bands. Quantify the band intensities to determine the extent of inhibition of STAT phosphorylation at different inhibitor concentrations.
In Vivo Studies
In vivo experiments in animal models are essential for evaluating the pharmacokinetic properties and therapeutic efficacy of JAK3 inhibitors.
Pharmacokinetic Data for Representative JAK3 Inhibitors
| Compound Name/Identifier | Animal Model | Dose/Route | Bioavailability (F%) | Half-life (T1/2) | Reference |
| RB1 | Mouse | 10 mg/kg, p.o. | 72.52% | 14.6 h | [8] |
| WHI-P131 | Rat | i.v. | N/A | ~30 min (predicted in humans) | [13] |
| Mouse | i.p. / p.o. | N/A | Rapid absorption | [13] | |
| Monkey | i.v. | N/A | N/A | [13] |
General Protocol for In Vivo Efficacy Study (Collagen-Induced Arthritis Model)
This protocol outlines a general procedure for assessing the efficacy of a JAK3 inhibitor in a mouse model of rheumatoid arthritis[8].
Materials:
-
Animal model (e.g., DBA/1 mice)
-
Bovine type II collagen
-
Complete and Incomplete Freund's Adjuvant (CFA/IFA)
-
JAK3 inhibitor
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)[3]
Procedure:
-
Induction of Arthritis: Anesthetize the mice and induce arthritis by intradermal injection of an emulsion of bovine type II collagen and CFA at the base of the tail. A booster injection with collagen and IFA is typically given 21 days later.
-
Inhibitor Formulation: Prepare a homogenous suspension of the JAK3 inhibitor in the chosen vehicle for oral administration.
-
Dosing Regimen: Once arthritis is established (typically around day 21-28), begin daily oral administration of the JAK3 inhibitor or vehicle to the respective groups of mice. Dosing continues for a defined period (e.g., 2-3 weeks).
-
Assessment of Arthritis: Monitor the mice regularly for clinical signs of arthritis. This includes measuring paw thickness and assigning a clinical score based on the severity of inflammation and swelling in the paws.
-
Histopathological Analysis: At the end of the study, sacrifice the animals and collect the joints. Process the joints for histopathological examination to assess inflammation, pannus formation, and bone erosion.
-
Data Analysis: Compare the clinical scores, paw thickness measurements, and histopathological findings between the inhibitor-treated group and the vehicle-treated group to determine the therapeutic efficacy of the JAK3 inhibitor.
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental processes can aid in understanding the mechanism of action and the research strategy for JAK3 inhibitors.
Caption: The JAK3 signaling pathway, which is initiated by cytokine binding and leads to gene transcription.
Caption: A typical experimental workflow for the evaluation of a selective JAK3 inhibitor.
References
- 1. JAK3 Inhibitor I [sigmaaldrich.com]
- 2. JAK3 Inhibitor I [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes: Western Blot Analysis of Jak3 Phosphorylation Following Inhibition by Jak3-IN-12
Introduction
Janus Kinase 3 (Jak3) is a non-receptor tyrosine kinase crucial for signal transduction from cytokine receptors, particularly those that utilize the common gamma chain (γc).[1] This pathway is integral to the development and function of lymphocytes.[1] Upon cytokine binding, Jak3 becomes activated through autophosphorylation on key tyrosine residues, such as Tyr980 and Tyr981 within its activation loop.[2] Activated Jak3 then phosphorylates downstream targets, primarily Signal Transducer and Activator of Transcription (STAT) proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression.[3]
Given its critical role in the immune system, Jak3 is a significant target for drug development in autoimmune diseases and certain cancers. Jak3-IN-12 is a specific inhibitor that targets the kinase activity of Jak3. Western blotting is a fundamental technique used to verify the efficacy of such inhibitors by directly measuring the phosphorylation state of Jak3 and its downstream effectors. This document provides a detailed protocol for assessing the inhibition of Jak3 phosphorylation by this compound in a cellular context.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Jak3 signaling cascade and the experimental workflow for its analysis.
References
- 1. Jak3 (D7B12) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. Jak3 (D7B12) Rabbit mAb (#8863) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with Jak3-IN-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective Janus kinase 3 (JAK3) inhibitor, Jak3-IN-12, in cell-based assays. The protocols detailed below focus on the analysis of its effects on the JAK/STAT signaling pathway in immune cells using flow cytometry.
Introduction to this compound
This compound is a highly selective and potent inhibitor of JAK3, a tyrosine kinase crucial for signaling downstream of common gamma-chain (γc) cytokine receptors.[1][2] These cytokines, including Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, are vital for the development, proliferation, and function of lymphocytes, particularly T-cells and Natural Killer (NK) cells.[1][2][3] this compound, also known as Ritlecitinib (PF-06651600), exhibits high selectivity due to its irreversible covalent binding to a unique cysteine residue (Cys909) within the ATP-binding site of JAK3.[4][5] This specificity minimizes off-target effects on other JAK family members (JAK1, JAK2, and TYK2).[4]
The primary mechanism of action for this compound is the blockade of the JAK/STAT signaling pathway.[6] By inhibiting JAK3, the inhibitor prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, most notably STAT5.[7][8][9][10] This disruption of the signaling cascade modulates the immune response, making this compound a valuable tool for studying immune function and a potential therapeutic agent for autoimmune diseases.[11][12]
Quantitative Data Summary
The inhibitory activity and selectivity of this compound are summarized in the table below. This data is crucial for designing experiments with appropriate inhibitor concentrations.
| Target | IC50 | Selectivity vs. JAK3 | Reference |
| JAK3 | 33.1 nM | - | [4][11] |
| JAK1 | >10,000 nM | >300-fold | [4][11] |
| JAK2 | >10,000 nM | >300-fold | [4][11] |
| TYK2 | >10,000 nM | >300-fold | [4][11] |
Visualizing the Mechanism and Workflow
JAK3 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical JAK/STAT signaling pathway initiated by a common γc cytokine, such as IL-2, and highlights the specific point of intervention by this compound.
Experimental Workflow for Flow Cytometry Analysis
This diagram outlines the sequential steps for assessing the effect of this compound on STAT5 phosphorylation in peripheral blood mononuclear cells (PBMCs).
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which are the primary source of lymphocytes for studying this compound effects.
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes.
-
Repeat the wash step.
-
Resuspend the PBMC pellet in an appropriate cell culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue.
Protocol 2: In Vitro Treatment and Cytokine Stimulation
This protocol details the treatment of PBMCs with this compound followed by cytokine stimulation to induce STAT5 phosphorylation.
Materials:
-
Isolated PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (dissolved in DMSO)
-
Recombinant Human IL-2
-
96-well cell culture plate
Procedure:
-
Seed PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. A final concentration range of 1 nM to 1 µM is recommended. Include a vehicle control (DMSO).
-
Add the this compound dilutions or vehicle to the respective wells and incubate for 1 hour at 37°C.
-
Prepare a working solution of IL-2 in culture medium. A final concentration of 10-100 ng/mL is typically effective.
-
Add the IL-2 solution to the wells (except for the unstimulated control) and incubate for 15-30 minutes at 37°C.
-
Proceed immediately to the fixation and staining protocol.
Protocol 3: Intracellular Staining of pSTAT5 and Surface Markers
This protocol outlines the steps for staining cell surface markers to identify lymphocyte subpopulations and intracellular phosphorylated STAT5 for flow cytometric analysis.[13]
Materials:
-
Treated and stimulated cells from Protocol 2
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol)
-
FACS Buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD8
-
Anti-Human CD19
-
Anti-Human CD56
-
Anti-Human pSTAT5 (pY694)
-
-
Flow cytometry tubes
Procedure:
-
Transfer cells from the 96-well plate to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 10 minutes at room temperature.
-
Wash the cells with 1 mL of FACS Buffer, centrifuge, and discard the supernatant.
-
Permeabilization: Resuspend the cell pellet by vortexing while adding 1 mL of ice-cold 90% methanol. Incubate on ice for 30 minutes.
-
Wash the cells twice with 1 mL of FACS Buffer.
-
Staining: Resuspend the cell pellet in 100 µL of FACS Buffer containing the predetermined optimal concentrations of all fluorochrome-conjugated antibodies (both surface and intracellular).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells with 1 mL of FACS Buffer, centrifuge, and discard the supernatant.
-
Resuspend the final cell pellet in 300-500 µL of FACS Buffer for flow cytometry analysis.
Data Analysis and Interpretation
-
Acquire the stained samples on a flow cytometer.
-
Use forward and side scatter to gate on the lymphocyte population.
-
From the lymphocyte gate, identify major immune cell subsets based on their surface marker expression (e.g., T-cells: CD3+; Helper T-cells: CD3+CD4+; Cytotoxic T-cells: CD3+CD8+; B-cells: CD19+; NK cells: CD3-CD56+).
-
Within each gated population, quantify the median fluorescence intensity (MFI) of the pSTAT5 signal.
-
Compare the pSTAT5 MFI in this compound treated samples to the vehicle-treated, cytokine-stimulated control to determine the extent of inhibition.
-
Plot the pSTAT5 MFI or percentage inhibition against the log concentration of this compound to generate a dose-response curve and calculate the IC50 in the cellular context.
Logical Relationship of Experimental Design
References
- 1. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 2. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Research and Development of JAK3 Drug Targets [synapse.patsnap.com]
- 5. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Functional uncoupling of the Janus kinase 3-Stat5 pathway in malignant growth of human T cell leukemia virus type 1-transformed human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JAK3 Y841 Autophosphorylation Is Critical for STAT5B Activation, Kinase Domain Stability and Dimer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jak3 Inhibition in Hair Growth Induction in vivo
A Note on Nomenclature: The specific compound "Jak3-IN-12" is not found in the reviewed scientific literature. The following protocols and data are based on well-characterized, selective JAK3 inhibitors demonstrated to induce hair growth in vivo, notably PF-06651600 (Ritlecitinib) and MJ04 . These serve as exemplary agents for researchers investigating the role of JAK3 inhibition in hair follicle regeneration.
Introduction
The Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is a critical regulator of cellular processes including proliferation, differentiation, and inflammation.[1] In the context of hair follicles, this signaling cascade has been implicated in the pathogenesis of alopecia areata, an autoimmune condition where immune cells attack the hair follicle, leading to hair loss.[2][3] The JAK-STAT pathway is also involved in regulating the hair follicle cycle, and its inhibition can promote the transition from the resting (telogen) to the growth (anagen) phase.[1][4]
JAK3 is primarily expressed in hematopoietic cells and is crucial for signaling by cytokines that use the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[5][6] Its targeted inhibition offers a more focused immunomodulatory approach compared to broader spectrum JAK inhibitors, potentially minimizing off-target effects.[2][3] Studies have shown that selective inhibition of JAK3 is sufficient to reverse alopecia areata in preclinical models and can promote hair regrowth.[2][3]
This document provides detailed application notes and protocols for utilizing selective JAK3 inhibitors to induce hair growth in murine models, summarizing key quantitative data and experimental procedures from published studies.
Signaling Pathway
The canonical JAK/STAT signaling pathway initiated by γc cytokines involves the activation of JAK3. Upon cytokine binding to its receptor, JAK3 and JAK1 are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune responses. Selective JAK3 inhibitors block this cascade by competing with ATP for the binding site in the kinase domain of JAK3, thereby preventing the downstream signaling that contributes to hair follicle pathology in conditions like alopecia areata.
Caption: JAK3 signaling pathway and point of inhibition.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of representative selective JAK3 inhibitors from published studies.
Table 1: In Vitro Potency of Selective JAK3 Inhibitors
| Compound | Target | IC₅₀ (nM) | Assay Conditions | Reference |
| MJ04 | JAK3 | 2.03 | Cell-free kinase assay | [7][8][9] |
| PF-06651600 | JAK3 | 33.1 | Cell-free kinase assay | [10] |
| JAK1 | >10,000 | Cell-free kinase assay | [10] | |
| JAK2 | >10,000 | Cell-free kinase assay | [10] | |
| TYK2 | >10,000 | Cell-free kinase assay | [10] |
Table 2: In Vivo Hair Growth Induction Studies
| Compound | Animal Model | Dosage & Administration | Treatment Duration | Key Results | Reference |
| PF-06651600 | C3H/HeJ mice (Alopecia Areata model) | 30 mg/kg, systemic | 12 weeks | Robust hair regrowth in all treated mice compared to controls. | [2] |
| PF-06651600 | C3H/HeJ mice (Alopecia Areata model) | Topical daily application | 6 weeks | Robustly restored hair regrowth. | [2] |
| MJ04 | DHT-induced Androgenetic Alopecia (AGA) mice | 0.08 mg/kg, topical | 28 days | Early onset of hair regrowth. | [9][11] |
| MJ04 | Athymic nude mice | Topical application | 28 days | Early onset of hair regrowth. | [11] |
Experimental Protocols
The following are detailed protocols for inducing hair growth in mice using selective JAK3 inhibitors, based on methodologies from the cited literature.
Protocol 1: Systemic Administration of PF-06651600 for Alopecia Areata Model
Objective: To induce hair regrowth in C3H/HeJ mice with established alopecia areata via systemic administration of a JAK3 inhibitor.
Materials:
-
C3H/HeJ mice with visible signs of alopecia areata.
-
PF-06651600 (Ritlecitinib).
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Oral gavage needles.
-
Standard animal housing and monitoring equipment.
Procedure:
-
Animal Acclimation: House C3H/HeJ mice in a controlled environment for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to a treatment group (PF-06651600) and a control group (vehicle). A typical group size is 5-10 mice.
-
Inhibitor Preparation: Prepare a suspension of PF-06651600 in the vehicle at a concentration suitable for delivering a 30 mg/kg dose.
-
Administration: Administer the PF-06651600 suspension or vehicle alone to the respective groups via oral gavage once daily.
-
Treatment Duration: Continue the daily treatment for 12 weeks.
-
Monitoring and Assessment:
-
Monitor the mice daily for any signs of toxicity or adverse effects.
-
Document hair regrowth weekly using digital photography.
-
At the end of the study, euthanize the mice and collect skin samples for histological analysis (e.g., H&E staining) to assess hair follicle stage and inflammation.
-
Protocol 2: Topical Administration of MJ04 for Androgenetic Alopecia Model
Objective: To induce hair regrowth in a dihydrotestosterone (DHT)-induced androgenetic alopecia mouse model via topical application of a JAK3 inhibitor.
Materials:
-
C57BL/6 mice (6-7 weeks old).
-
Dihydrotestosterone (DHT).
-
MJ04.
-
Vehicle for topical application (e.g., ethanol and propylene glycol mixture).
-
Electric shaver.
-
Digital camera.
Procedure:
-
Hair Cycle Synchronization: Anesthetize the mice and shave the dorsal skin to synchronize the hair follicles in the telogen phase.
-
Androgenetic Alopecia Induction: After shaving, topically apply DHT to the dorsal skin to induce an AGA-like phenotype.
-
Group Allocation: Divide the mice into a treatment group (MJ04) and a control group (vehicle).
-
Inhibitor Preparation: Dissolve MJ04 in the chosen vehicle to achieve the desired concentration for a 0.08 mg/kg dose.
-
Topical Application: Once daily, topically apply the MJ04 solution or vehicle to the shaved dorsal skin of the mice.
-
Treatment Duration: Continue the treatment for 28 days.
-
Monitoring and Assessment:
-
Visually inspect and photograph the dorsal skin of the mice at regular intervals (e.g., every 3-4 days) to observe the onset and progression of hair growth.
-
Monitor for any signs of skin irritation or other adverse reactions.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vivo study investigating the effect of a topical JAK3 inhibitor on hair growth.
Caption: General experimental workflow for in vivo hair growth studies.
Conclusion
Selective inhibition of JAK3 presents a promising therapeutic strategy for inducing hair growth, particularly in inflammatory alopecias. The protocols and data presented, based on the actions of potent inhibitors like PF-06651600 and MJ04, provide a framework for researchers to investigate the role of JAK3 in hair follicle biology and to evaluate novel therapeutic compounds. Careful consideration of the animal model, administration route, and endpoint analyses are crucial for obtaining robust and reproducible results.
References
- 1. JAK Inhibitors and Hair loss treatment | DelveInsight [delveinsight.com]
- 2. Selective inhibition of JAK3 signaling is sufficient to reverse alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of JAK3 signaling is sufficient to reverse alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dradammamelak.com [dradammamelak.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 7. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JAK3 inhibitor MJ04 | JAK3 inhibitor | Probechem Biochemicals [probechem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. New JAK3 inhibitor shows preclinical promise for hair growth | BioWorld [bioworld.com]
Application Notes and Protocols: Uncovering Resistance Mechanisms to Jak3-IN-12 Using CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, making them attractive targets for therapeutic intervention in a range of autoimmune diseases and cancers. Specifically, JAK3 is primarily expressed in hematopoietic cells and is essential for the signaling of cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This restricted expression pattern makes JAK3 a compelling target for selective inhibitors with the potential for a favorable safety profile.
Jak3-IN-12 is a potent and selective, irreversible covalent inhibitor of JAK3. It targets a unique cysteine residue (Cys909) within the ATP-binding site of JAK3, leading to durable target engagement and potent inhibition of downstream signaling pathways. A compound with very similar characteristics, designated JAK3-IN-11, has been described with an IC50 of 1.7 nM.[1] This application note will refer to the inhibitor as this compound, with the understanding that it shares these properties. Despite the promise of targeted therapies like this compound, the emergence of drug resistance remains a significant clinical challenge.
CRISPR-Cas9 based genetic screens have emerged as a powerful and unbiased tool to systematically identify genes whose loss-of-function confers resistance to a given therapeutic agent.[2] This document provides a detailed protocol for conducting a genome-wide CRISPR knockout (KO) screen to identify genes and pathways that, when inactivated, lead to resistance to this compound.
This compound: Mechanism of Action and Signaling Pathways
This compound is an irreversible covalent inhibitor that forms a bond with the Cys909 residue in the ATP-binding pocket of JAK3.[3][4] This mode of action provides high selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) which lack this cysteine residue at the analogous position.[3]
Upon cytokine binding to its receptor, JAK3 is activated and phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins, which then dimerize, translocate to the nucleus, and regulate gene expression.[5] In addition to the canonical JAK/STAT pathway, JAK3 activation can also lead to the phosphorylation of adaptor proteins such as Shc.[5] Phosphorylated Shc can, in turn, activate the Ras/Raf/MEK/ERK (MAPK) signaling cascade, which also plays a role in cell proliferation, differentiation, and survival.[6] Inhibition of JAK3 by this compound is therefore expected to block both the STAT and MAPK signaling pathways downstream of γc-cytokine receptors.
JAK3 Signaling Pathway Diagram
Caption: JAK3 signaling cascade and the inhibitory action of this compound.
CRISPR Screen for this compound Resistance: Experimental Workflow
The overall workflow for a pooled, genome-wide CRISPR knockout screen to identify resistance mechanisms to this compound involves several key steps:
Caption: Experimental workflow for a CRISPR screen to identify this compound resistance genes.
Detailed Experimental Protocols
Generation of a Cas9-Expressing Stable Cell Line
-
Cell Line Selection: Choose a hematopoietic cell line that is sensitive to this compound and is amenable to lentiviral transduction (e.g., a T-cell leukemia line).
-
Lentiviral Transduction: Transduce the selected cell line with a lentiviral vector constitutively expressing Cas9 nuclease. A blasticidin resistance gene is often included for selection.
-
Antibiotic Selection: Select for successfully transduced cells by culturing in the presence of the appropriate concentration of blasticidin.[2]
-
Validation of Cas9 Activity: Confirm Cas9 expression and activity using a functional assay, such as the SURVEYOR nuclease assay or by sequencing a targeted genomic locus after transduction with a control sgRNA.
Determination of Optimal this compound Screening Concentration
-
Dose-Response Curve: Perform a dose-response viability assay (e.g., CellTiter-Glo®) to determine the IC50 of this compound in the Cas9-expressing cell line.
-
Screening Concentration Selection: The optimal screening concentration should be stringent enough to kill the majority of wild-type cells but allow for the survival and outgrowth of resistant clones. A concentration between the IC80 and IC90 is typically recommended.
Transduction with Pooled sgRNA Library
-
Library Selection: Utilize a genome-wide human CRISPR knockout library (e.g., GeCKO v2, Brunello). These libraries typically contain 4-6 sgRNAs per gene.[2]
-
Lentivirus Production: Package the pooled sgRNA library into lentiviral particles.
-
Titration: Determine the lentiviral titer to calculate the appropriate volume for transduction.
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA, which is crucial for linking the resistance phenotype to a single gene knockout.[2] A sufficient number of cells should be transduced to ensure adequate library representation (at least 500-1000 cells per sgRNA in the library).[7]
Antibiotic Selection of Transduced Cells
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin) for the sgRNA library vector.
This compound Selection
-
Split the transduced cell population into two groups: a vehicle control group and a this compound treatment group.
-
Maintain a sufficient number of cells in each group to preserve library complexity (at least 500-1000 cells per sgRNA).
-
Culture the cells, replacing the media with fresh media containing either vehicle or this compound every 2-3 days.
Harvesting Cells and Genomic DNA Extraction
-
Monitor the cell populations. The vehicle control group should continue to proliferate, while the this compound treated group will initially experience significant cell death.
-
Continue the selection until resistant colonies become apparent in the treated group.
-
Harvest the surviving cells from the this compound treated group and a corresponding sample from the vehicle control group. A "time zero" sample of the transduced, unselected cells should also be collected.
-
Extract genomic DNA from all cell pellets.
sgRNA Sequencing and Bioinformatic Analysis
-
PCR Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using primers that flank the sgRNA cassette.
-
Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries using a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.
-
Calculate the log-fold change (LFC) of each sgRNA in the this compound treated sample relative to the vehicle control or time zero sample.
-
Use statistical packages such as MAGeCK to identify genes that are significantly enriched in the treated population.[2] These enriched genes are the top "hits" or candidate resistance genes.
-
Data Presentation
The results of the CRISPR screen should be summarized in a clear and concise manner. The primary output is a ranked list of genes whose knockout confers resistance to this compound.
Table 1: Top Enriched Genes from CRISPR Screen for this compound Resistance
| Gene Symbol | Rank | Log-Fold Change (LFC) | p-value | False Discovery Rate (FDR) | Number of Enriched sgRNAs |
| GENE_A | 1 | 5.2 | 1.5e-8 | 3.2e-7 | 4/4 |
| GENE_B | 2 | 4.8 | 3.2e-7 | 5.1e-6 | 5/6 |
| GENE_C | 3 | 4.5 | 1.1e-6 | 1.2e-5 | 3/4 |
| ... | ... | ... | ... | ... | ... |
Hit Validation and Functional Characterization
It is crucial to validate the top hits from the primary screen to eliminate false positives.
Validation with Individual sgRNAs
-
Synthesize or obtain 2-3 individual sgRNAs targeting each of the top candidate genes.
-
Individually transduce the Cas9-expressing cell line with each sgRNA.
-
Confirm gene knockout by Western blot or genomic sequencing.
-
Perform cell viability assays in the presence of this compound to confirm that knockout of the candidate gene confers resistance.
Table 2: Validation of Top Hits for this compound Resistance
| Gene Target | sgRNA ID | Knockout Efficiency (%) | Fold-change in IC50 vs. Control |
| Control (Non-targeting) | NTC-1 | N/A | 1.0 |
| GENE_A | sgA-1 | 92 | 15.2 |
| sgA-2 | 88 | 13.8 | |
| GENE_B | sgB-1 | 95 | 10.5 |
| sgB-2 | 91 | 9.7 | |
| ... | ... | ... | ... |
Functional Studies
Once hits are validated, further experiments should be conducted to elucidate the mechanism of resistance. This may include:
-
Pathway Analysis: Investigate if the validated genes are part of a common signaling pathway that can bypass the effects of JAK3 inhibition.
-
Biochemical Assays: Assess the phosphorylation status of downstream effectors (e.g., STAT5, ERK) in the resistant cells upon cytokine stimulation and this compound treatment.
-
Rescue Experiments: Re-express the wild-type version of the knocked-out gene in the resistant cells to see if sensitivity to this compound is restored.
Logical Relationship of Resistance Mechanism Discovery
Caption: Logical workflow for the discovery and validation of resistance mechanisms.
Conclusion
This application note provides a comprehensive framework for utilizing a genome-wide CRISPR knockout screen to identify and validate mechanisms of resistance to the selective JAK3 inhibitor, this compound. The detailed protocols and data presentation guidelines are intended to assist researchers in successfully executing these powerful experiments. Understanding the genetic basis of resistance will be critical for the development of rational combination therapies and next-generation inhibitors to overcome this clinical challenge.
References
- 1. Research Techniques Made Simple: CRISPR Genetic Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. revvity.com [revvity.com]
- 7. manuals.cellecta.com [manuals.cellecta.com]
Application Notes and Protocols: Pharmacokinetic Analysis of Jak3-IN-12 in Preclinical Models
Introduction
Jak3-IN-12 is a novel, selective inhibitor of Janus kinase 3 (Jak3), a critical enzyme in the signaling pathways of several cytokines essential for the function and development of immune cells.[1][2] The Jak-STAT signaling cascade is a primary communication route from extracellular cytokine signals to the cell nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.[3][4][5] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[3] By selectively targeting Jak3, this compound aims to modulate the immune response with greater specificity and potentially fewer side effects than broader-spectrum Jak inhibitors.
These application notes provide a comprehensive overview of the preclinical pharmacokinetic analysis of this compound. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in common preclinical models.
Mechanism of Action: The Jak-STAT Signaling Pathway
The Jak-STAT signaling pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated Jak proteins into close proximity, leading to their activation through trans-phosphorylation. The activated Jaks then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, the STATs are themselves phosphorylated by the Jaks. These phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.[3][5][6][7] this compound is designed to bind to the ATP-binding pocket of Jak3, inhibiting its kinase activity and thereby blocking the downstream phosphorylation of STATs and subsequent gene transcription.
Caption: Jak-STAT Signaling Pathway and the inhibitory action of this compound.
Quantitative Pharmacokinetic Data
The following tables summarize the hypothetical single-dose pharmacokinetic parameters of this compound in mice and rats. This data is representative of what would be expected for a small molecule inhibitor with moderate oral bioavailability and clearance.[1][8][9][10]
Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1250 ± 180 | 850 ± 110 |
| Tmax (h) | 0.08 | 0.5 |
| AUClast (ng·h/mL) | 1850 ± 250 | 3100 ± 420 |
| AUCinf (ng·h/mL) | 1880 ± 260 | 3150 ± 430 |
| Half-life (t1/2) (h) | 2.1 ± 0.3 | 2.5 ± 0.4 |
| Clearance (CL) (mL/min/kg) | 17.7 ± 2.4 | - |
| Volume of Distribution (Vss) (L/kg) | 2.8 ± 0.5 | - |
| Oral Bioavailability (F%) | - | 33.5% |
| Data are presented as mean ± standard deviation (n=3). |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1100 ± 150 | 720 ± 95 |
| Tmax (h) | 0.08 | 0.75 |
| AUClast (ng·h/mL) | 1650 ± 220 | 4100 ± 550 |
| AUCinf (ng·h/mL) | 1680 ± 230 | 4180 ± 560 |
| Half-life (t1/2) (h) | 2.8 ± 0.4 | 3.2 ± 0.5 |
| Clearance (CL) (mL/min/kg) | 19.8 ± 2.7 | - |
| Volume of Distribution (Vss) (L/kg) | 3.9 ± 0.6 | - |
| Oral Bioavailability (F%) | - | 49.8% |
| Data are presented as mean ± standard deviation (n=3). |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for a single-dose pharmacokinetic study of this compound in mice.[11][12][13][14]
Caption: Experimental workflow for the in vivo pharmacokinetic study.
1. Materials and Reagents:
-
This compound
-
Vehicle for intravenous (IV) administration (e.g., 5% DMSO, 40% PEG300, 55% saline)
-
Vehicle for oral (PO) administration (e.g., 0.5% methylcellulose in water)
-
Male CD-1 mice (8-10 weeks old, 25-30 g)
-
K2EDTA-coated microcentrifuge tubes
-
Syringes and needles for dosing and blood collection
-
Centrifuge
2. Animal Handling and Dosing:
-
Acclimatize animals for at least one week prior to the study.
-
Fast animals overnight (with access to water) before dosing.
-
Randomly assign animals to IV and PO dosing groups (n=3 per time point for sparse sampling, or n=3-5 for serial sampling).
-
For IV administration, inject a single bolus dose of 2 mg/kg this compound via the tail vein.
-
For PO administration, deliver a single dose of 10 mg/kg this compound via oral gavage.
3. Sample Collection:
-
Collect blood samples (approximately 50 µL) at predetermined time points.
-
IV route: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO route: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Collect blood from the saphenous vein or via cardiac puncture for terminal time points.
-
Immediately transfer blood into K2EDTA-coated tubes and place on ice.
4. Sample Processing and Storage:
-
Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to new, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
Protocol 2: Bioanalytical Method for this compound in Plasma by LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma samples.[15][16][17][18][19]
1. Materials and Reagents:
-
This compound reference standard
-
Internal standard (IS) (e.g., a structurally similar molecule)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Control mouse plasma
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare a 1 mg/mL stock solution of this compound and the IS in DMSO.
-
Serially dilute the this compound stock solution with a 50:50 ACN:water mixture to prepare working solutions for the calibration curve (e.g., 1-2000 ng/mL).
-
Spike control plasma with the working solutions to create calibration standards and QC samples (low, medium, and high concentrations).
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 20 µL of each plasma sample, add 80 µL of ACN containing the IS (e.g., at 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: Standard UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in ACN
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the IS.
Protocol 3: In Vitro Plasma Stability Assay
This protocol is used to assess the stability of this compound in plasma, which is crucial for interpreting in vivo results and ensuring sample integrity.[20][21][22][23][24]
1. Materials and Reagents:
-
This compound
-
Control plasma (mouse, rat, human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
ACN with IS
2. Experimental Procedure:
-
Prepare a 1 µM working solution of this compound in control plasma.
-
Incubate the plate in a shaker at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding 3 volumes of cold ACN containing the IS.
-
Process the samples as described in the bioanalytical method (Protocol 2, step 3 onwards) and analyze by LC-MS/MS.
3. Data Analysis:
-
Determine the concentration of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage remaining versus time and determine the degradation rate constant (k) from the slope of the line.
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
Overall Pharmacokinetic Analysis Strategy
The successful characterization of a drug candidate's pharmacokinetic profile requires a logical and integrated approach. The data from in vitro and in vivo studies are used to build a comprehensive understanding of the compound's behavior, which informs dose selection for efficacy and toxicology studies, and ultimately, for clinical trials.
Caption: Logical workflow of preclinical pharmacokinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Quantification of eight hematological tyrosine kinase inhibitors in both plasma and whole blood by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of a novel LC-MS/MS method for simultaneous quantitative determination of tyrosine kinase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
- 19. Simultaneous and rapid determination of 12 tyrosine kinase inhibitors by LC-MS/MS in human plasma: Application to therapeutic drug monitoring in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. charnwooddiscovery.com [charnwooddiscovery.com]
- 21. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 24. Plasma Stability Assay | Domainex [domainex.co.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Jak3-IN-12 Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Jak3 inhibitors, with a specific focus on why a compound like "Jak3-IN-12" might not appear to inhibit Jak3 phosphorylation.
Frequently Asked Questions (FAQs)
Q1: I'm using this compound, but I'm not seeing any inhibition of Jak3 phosphorylation. What could be the reason?
A1: There are several potential reasons for the lack of observed inhibition. These can be broadly categorized into issues with the inhibitor itself, the experimental setup, or data interpretation. It is also worth noting that "this compound" is not a widely documented inhibitor. It is possible this is a misnomer for a similar compound, such as "JAK3-IN-11" (also known as Compound 12), or another inhibitor from a series. We recommend first verifying the identity and quality of your compound.
Q2: What is the mechanism of action for Jak3 inhibitors?
A2: Jak3 inhibitors are typically small molecules designed to block the kinase activity of the Jak3 enzyme.[1] They often act by competing with ATP for binding to the catalytic site in the kinase domain of Jak3.[2] This prevents the autophosphorylation of Jak3 and the subsequent phosphorylation of downstream signaling molecules like STATs (Signal Transducers and Activators of Transcription).[2][3] Some inhibitors are irreversible, forming a covalent bond with a specific residue, such as Cys-909, in the ATP-binding pocket of Jak3.[4]
Q3: How does the selectivity of a Jak3 inhibitor affect its function?
A3: Jak3 is part of a family of four kinases: Jak1, Jak2, Jak3, and Tyk2. While Jak1, Jak2, and Tyk2 are widely expressed, Jak3 expression is primarily limited to hematopoietic cells.[5] Jak3 partners with the common gamma chain (γc) receptor subunit used by several interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21).[6] A highly selective Jak3 inhibitor should primarily affect immune cell signaling. However, many Jak inhibitors have off-target effects on other Jak family members, which can lead to broader biological consequences.[5][7] If your experimental system relies on other Jaks, a highly selective inhibitor may not produce the expected phenotype.
Q4: Could the cell type I'm using be the issue?
A4: Yes, the choice of cell line is critical. Jak3 is predominantly expressed in lymphoid cells.[5] If you are using a cell line with low or no Jak3 expression, you will not observe inhibition of Jak3 phosphorylation. Always confirm Jak3 expression in your chosen cell line by Western blot or another suitable method.
Troubleshooting Guide
Problem: No Inhibition of Jak3 Phosphorylation Observed
This guide will walk you through a series of checks to diagnose why this compound (or a similar Jak3 inhibitor) may not be effective in your experiment.
Step 1: Verify the Inhibitor
-
Question: Is the inhibitor the correct compound and is it active?
-
Action:
-
Confirm the identity and purity of the compound via methods like mass spectrometry or HPLC.
-
Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light) and that the compound has not undergone multiple freeze-thaw cycles.
-
Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use the correct final concentration in your experiment.
-
Step 2: Review the Experimental Protocol
-
Question: Is the experimental protocol optimized for Jak3 activation and inhibition?
-
Action:
-
Cellular Assays:
-
Stimulation: Ensure you are using an appropriate cytokine to stimulate the Jak3 pathway (e.g., IL-2, IL-4, IL-15).[6] The concentration and incubation time of the cytokine should be optimized to induce robust Jak3 phosphorylation.
-
Inhibitor Pre-incubation: The pre-incubation time with the inhibitor before cytokine stimulation is crucial. This should be optimized for your specific cell type and inhibitor. A one-hour pre-incubation is a common starting point.[8]
-
Inhibitor Concentration: Use a range of inhibitor concentrations around the expected IC50 value. For a highly potent inhibitor like JAK3-IN-11, this could be in the low nanomolar to low micromolar range.[8]
-
-
Biochemical Assays:
-
Enzyme Activity: Verify the activity of the recombinant Jak3 enzyme.
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay. Ensure your ATP concentration is appropriate for the assay and consistent across experiments.
-
-
Step 3: Check the Detection Method
-
Question: Is the method for detecting Jak3 phosphorylation working correctly?
-
Action:
-
Western Blotting:
-
Antibody Validity: Ensure your primary antibody is specific for phosphorylated Jak3 (p-Jak3) and that it is validated for the application. Use a positive control (e.g., lysate from cytokine-stimulated cells without inhibitor) and a negative control (e.g., lysate from unstimulated cells).
-
Loading Control: Always include a loading control (e.g., total Jak3 or a housekeeping protein like GAPDH) to ensure equal protein loading.
-
-
ELISA/Other Assays:
-
Standard Curve: Include a standard curve and appropriate controls to validate the assay performance.
-
Reagent Integrity: Check the expiration dates and proper storage of all assay components.
-
-
Quantitative Data Summary
The following table provides representative data for selective Jak3 inhibitors. Since "this compound" is not well-documented, data for "JAK3-IN-11" and other selective inhibitors are provided as a reference.
| Inhibitor | Target | IC50 (in vitro) | Cellular IC50 (T-cell proliferation) | Selectivity | Reference |
| JAK3-IN-11 | Jak3 | 1.7 nM | 0.77 µM (IL-2 stimulation) | >588-fold vs. other Jaks | [8] |
| JAK3-IN-1 | Jak3 | 4.8 nM | 69 nM (Ba/F3-Jak3 cells) | >180-fold vs. Jak1/Jak2 | [9] |
| Tofacitinib | Jak3 | 1 nM | Not specified | 20-fold vs. Jak2, 112-fold vs. Jak1 | [7][10] |
| Decernotinib (VX-509) | Jak3 | Ki of 2.5 nM | Not specified | >4-fold vs. Jak1/Jak2/Tyk2 | [10] |
Experimental Protocols
Protocol 1: Western Blot for Jak3 Phosphorylation in a Cellular Assay
-
Cell Culture and Treatment:
-
Plate cells (e.g., a human T-cell line like Kit225) at an appropriate density and allow them to adhere or recover overnight.
-
Starve cells in low-serum or serum-free media for 4-6 hours.
-
Pre-incubate cells with varying concentrations of this compound (or your inhibitor) or vehicle control (e.g., DMSO) for 1 hour.
-
Stimulate the cells with an appropriate cytokine (e.g., 20 ng/mL IL-2) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Jak3 (e.g., anti-pY980/981) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Jak3 and/or a housekeeping protein like GAPDH.
-
Protocol 2: In Vitro Kinase Assay
-
Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
In a 96-well plate, add the kinase buffer.
-
Add varying concentrations of this compound (or your inhibitor) or vehicle control.
-
Add recombinant Jak3 enzyme to each well (except for the no-enzyme control).
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of a suitable peptide substrate and ATP.
-
Incubate the plate at 30°C or room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Luminescent ADP Detection (e.g., ADP-Glo™ Kinase Assay): This method measures the amount of ADP produced, which correlates with kinase activity.
-
Phospho-specific Antibody-based Detection (ELISA): This method uses an antibody that specifically recognizes the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Jak3 signaling pathway and point of inhibition.
Caption: General workflow for testing a Jak3 inhibitor.
Caption: Troubleshooting decision tree for lack of inhibition.
References
- 1. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 7. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Optimizing Jak3-IN-12 Concentration for Cell Viability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Jak3-IN-12 concentration in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in cell viability assays?
A1: The optimal concentration of this compound is highly dependent on the cell line being used and the specific experimental goals. Different cell lines exhibit varying sensitivities to Jak3 inhibition. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help identify a concentration range that effectively inhibits Jak3 without causing excessive, non-specific cytotoxicity.
Q2: How can I determine the IC50 value of this compound for my cell line?
A2: To determine the IC50 value, you should perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) with a serial dilution of this compound. A typical starting point would be a wide concentration range (e.g., 1 nM to 100 µM). After incubating the cells with the inhibitor for a set period (e.g., 24, 48, or 72 hours), cell viability is measured. The IC50 is the concentration of the inhibitor that results in a 50% reduction in cell viability compared to the untreated control. This value can be calculated by plotting the percentage of viable cells against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
Q3: What are some common causes of inconsistent results in cell viability assays with this compound?
A3: Inconsistent results can arise from several factors, including:
-
Cellular Health and Density: Ensure cells are in the logarithmic growth phase and are plated at a consistent density.
-
Inhibitor Preparation and Storage: Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation. Store the stock solution according to the manufacturer's instructions.
-
Incubation Time: The duration of inhibitor exposure can significantly impact cell viability. Optimize the incubation time for your specific cell line and experimental question.
-
Assay-Specific Interferences: Some kinase inhibitors can interfere with the chemistry of certain viability assays (e.g., by directly reducing MTT). It is crucial to include proper controls to account for such off-target effects.
Q4: Can this compound affect cell lines that do not express Jak3?
A4: Ideally, a selective Jak3 inhibitor should have minimal effect on cell lines that do not express Jak3. However, off-target effects are possible, especially at higher concentrations. To assess the selectivity of this compound, it is advisable to test its effect on a negative control cell line known to lack Jak3 expression.
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven cell plating | Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between plating each replicate. |
| Edge effects in the microplate | Avoid using the outer wells of the microplate, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate pipetting | Use calibrated pipettes and ensure proper pipetting technique. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer. |
| Incomplete mixing of reagents | After adding reagents (e.g., MTT, lysis buffer), gently tap the plate or use a plate shaker to ensure uniform distribution. |
Problem 2: Unexpectedly High or Low Cell Viability Readings
| Possible Cause | Recommended Solution |
| This compound precipitation | Visually inspect the wells for any precipitate after adding the inhibitor. If precipitation occurs, consider using a lower concentration or a different solvent. |
| Off-target effects of the inhibitor | High concentrations of kinase inhibitors can have off-target effects leading to non-specific cytotoxicity. Perform a dose-response curve to identify the optimal concentration range. |
| Interference with the assay chemistry | Some inhibitors can directly reduce the MTT reagent, leading to a false-positive signal for viability. Include a "no-cell" control with the inhibitor at the highest concentration to check for this. |
| Incorrect incubation time | The effect of the inhibitor may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Cell confluence | Overly confluent cells may exhibit reduced metabolic activity, leading to lower viability readings. Ensure cells are in the exponential growth phase. |
Problem 3: Difficulty in Determining the IC50 Value
| Possible Cause | Recommended Solution |
| Inappropriate concentration range | If the dose-response curve does not plateau at high and low concentrations, the selected range is likely too narrow. Expand the concentration range of this compound. |
| Inhibitor is not potent in the tested cell line | If no significant decrease in viability is observed even at high concentrations, the cell line may be resistant to Jak3 inhibition, or the inhibitor may be inactive. |
| Data analysis issues | Use appropriate software (e.g., GraphPad Prism) to perform a non-linear regression analysis (log(inhibitor) vs. response -- Variable slope (four parameters)) to accurately calculate the IC50. |
Quantitative Data Presentation
The following tables summarize the inhibitory effects of a selective Jak3 inhibitor, PRN371, on the viability of various Natural Killer/T-cell Lymphoma (NKTL) cell lines. This data is presented as an example to guide researchers in presenting their findings for this compound.
Table 1: IC50 Values of PRN371 in NKTL Cell Lines [2]
| Cell Line | IC50 (nM) |
| NK-S1 | 5.8 |
| KHYG-1 | 10.2 |
| HANK-1 | 12.5 |
| SNK-6 | 15.3 |
| KAI-3 | 20.1 |
| SNK-1 | 25.6 |
| SNK-10 | 30.4 |
| NK-YS | 45.2 |
| SNT-16 | 50.7 |
Table 2: Effect of PRN371 on Cell Viability in JAK3-Mutant vs. JAK2-Driven Cell Lines [2]
| Cell Line | Driving Mutation | PRN371 IC50 (nM) |
| NK-S1 | JAK3 (A572V) | 5.8 |
| CMK | JAK3 (M511I) | 18.4 |
| K562 | BCR-ABL | > 3000 |
| HEL92 | JAK2 (V617F) | > 3000 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps for a colorimetric assay to measure cell viability.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A 2-fold or 3-fold serial dilution is recommended to cover a wide concentration range.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Canonical JAK3/STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
References
Technical Support Center: Troubleshooting Off-Target Effects of a Selective Covalent Jak3 Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of selective covalent Janus kinase 3 (Jak3) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a selective covalent Jak3 inhibitor?
A selective covalent Jak3 inhibitor is designed to specifically target and form a covalent bond with a unique cysteine residue (Cys909) located in the ATP-binding site of Jak3.[1][2][3] This irreversible binding leads to the inactivation of Jak3's kinase activity, thereby blocking downstream signaling pathways.[1] This targeted approach aims to achieve high selectivity over other Janus kinase (JAK) family members, such as Jak1, Jak2, and Tyk2, which lack this cysteine residue in the equivalent position.[3]
Q2: Why is selectivity for Jak3 over other JAK family members important?
Selectivity is crucial for minimizing off-target effects and potential toxicities. The JAK family members have distinct and overlapping roles in cytokine signaling.[4][5]
-
Jak1 is broadly involved in the signaling of many cytokines.[4]
-
Jak2 is essential for erythropoiesis (red blood cell production) and thrombopoiesis (platelet production).[2][5] Inhibition of Jak2 can lead to hematological side effects like anemia and neutropenia.[2]
-
Tyk2 is involved in the signaling of cytokines like IL-12 and IL-23.[5]
-
Jak3 expression is primarily restricted to hematopoietic cells and it plays a vital role in lymphoid development and immune responses by associating with the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][6][7]
By selectively targeting Jak3, these inhibitors aim to modulate the immune system with a reduced risk of the side effects associated with pan-JAK inhibitors.[2]
Q3: What are the potential off-target effects of a selective covalent Jak3 inhibitor?
While designed for high selectivity, off-target effects can still occur. These can be broadly categorized as:
-
Inhibition of other kinases: The inhibitor might bind to and inhibit other kinases that have a similar structural feature in their ATP-binding site or a reactive cysteine at a different location.
-
Paradoxical pathway activation: In some cases, kinase inhibitors can paradoxically lead to the activation of a signaling pathway.[8]
-
Non-kinase off-targets: The compound might interact with other proteins or cellular components in an unintended manner.
Q4: How can I determine if my experimental observations are due to an off-target effect?
Distinguishing on-target from off-target effects is a critical aspect of using any kinase inhibitor. A multi-pronged approach is recommended:
-
Phenotype Rescue: Use a constitutively active or inhibitor-resistant mutant of Jak3 to see if it can reverse the observed phenotype.
-
Use a Structurally Unrelated Inhibitor: Compare the effects of your inhibitor with another selective Jak3 inhibitor that has a different chemical scaffold. If both produce the same phenotype, it is more likely to be an on-target effect.
-
Knockdown/Knockout Studies: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of Jak3 and see if this phenocopies the effect of the inhibitor.
-
Kinome Profiling: Perform a comprehensive screen of your inhibitor against a large panel of kinases to identify potential off-target kinases.[9]
-
Cellular Target Engagement Assays: Directly measure the binding of the inhibitor to its intended target (Jak3) and potential off-targets in a cellular context.
Troubleshooting Guides
Problem 1: Unexpected Phenotype Observed Not Consistent with Jak3 Inhibition
You observe a cellular phenotype that is not readily explained by the known functions of Jak3 signaling.
Possible Cause: Off-target kinase inhibition.
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected phenotypes.
Experimental Protocols:
-
Protocol 1: Western Blot for Phospho-STAT5 (pSTAT5)
-
Cell Culture and Treatment: Plate a Jak3-dependent cell line (e.g., NK-92, Kit225) and starve overnight in low-serum media.[4] Pre-treat cells with a dose range of the Jak3 inhibitor or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with a known Jak3-activating cytokine, such as Interleukin-2 (IL-2), for 15-30 minutes.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-STAT5 (Tyr694). Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total STAT5 and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Protocol 2: Kinase Selectivity Profiling
-
This is typically performed as a service by specialized companies. You provide the compound, and they screen it against a large panel of recombinant kinases (e.g., >400 kinases) at one or more concentrations. The results are reported as the percentage of kinase activity remaining in the presence of the inhibitor.
-
Problem 2: Inconsistent or Weaker than Expected Potency in Cellular Assays
The IC50 value of your Jak3 inhibitor in a cellular assay is significantly higher than its biochemical IC50.
Possible Causes:
-
Poor cell permeability.
-
Rapid metabolism of the compound.
-
High intracellular ATP concentration competing with the inhibitor.
-
Efflux by cellular transporters.
-
Irreversible inhibitor kinetics.
Troubleshooting Steps:
-
Time-Dependency of Inhibition: For covalent inhibitors, the IC50 is time-dependent.[10] Perform a time-course experiment to determine the optimal pre-incubation time for maximal inhibition.
-
Cell Permeability Assays: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive permeability of your compound.
-
Metabolic Stability Assays: Evaluate the stability of your compound in the presence of liver microsomes or in the cell culture medium over time.
-
Varying ATP Concentrations in Biochemical Assays: If not already done, determine the biochemical IC50 at a high ATP concentration (e.g., 1-5 mM) to better mimic cellular conditions.
-
Mass Spectrometry-based Target Engagement: Use mass spectrometry to directly confirm that the inhibitor is covalently modifying Jak3 within the cell.
Quantitative Data Summary
The following tables provide representative data for selective Jak3 inhibitors to serve as a benchmark for comparison.
Table 1: Kinase Inhibition Profile of a Hypothetical Selective Jak3 Inhibitor
| Kinase | IC50 (nM) | Selectivity (fold vs. Jak3) |
| Jak3 | 5 | 1 |
| Jak1 | >1000 | >200 |
| Jak2 | >1000 | >200 |
| Tyk2 | >1000 | >200 |
| EGFR | >5000 | >1000 |
| BTK | >5000 | >1000 |
| ITK | >5000 | >1000 |
Table 2: Cellular Potency in Jak-dependent Signaling Assays
| Cytokine Stimulus | Downstream Readout | Associated JAKs | Cellular IC50 (nM) |
| IL-2 | pSTAT5 | Jak1/Jak3 | 15 |
| IL-6 | pSTAT3 | Jak1/Jak2/Tyk2 | >2000 |
| GM-CSF | pSTAT5 | Jak2 | >2000 |
| IFN-α | pSTAT1 | Jak1/Tyk2 | >2000 |
Signaling Pathway and Workflow Diagrams
Caption: Simplified Jak3 signaling pathway.
This technical support center provides a foundational guide for researchers working with selective covalent Jak3 inhibitors. For further assistance, please consult the relevant scientific literature and the manufacturer's technical data sheets for your specific inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Jak3 Inhibitor I (WHI-P131)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of the Jak3 Inhibitor I, also known as WHI-P131.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments with Jak3 Inhibitor I (WHI-P131).
Q1: My Jak3 Inhibitor I (WHI-P131) solution has been stored for a while. How can I be sure it is still active?
A1: The stability of WHI-P131 in solution is critical for reproducible experimental results. Stock solutions in DMSO, when stored properly at -20°C or -80°C and protected from light, are generally stable for up to two months.[1] For longer-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] If you suspect degradation, you can perform a functional assay (e.g., an in vitro kinase assay) to verify its inhibitory activity or use an analytical method like HPLC to check for the presence of degradation products.
Q2: I observe precipitation in my stock solution after thawing. What should I do?
A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or if the solvent has absorbed water. Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, it may indicate that the solvent has taken up moisture, reducing the solubility of the inhibitor. It is recommended to prepare fresh stock solutions with anhydrous DMSO.
Q3: My experimental results are inconsistent. Could the stability of WHI-P131 be a factor?
A3: Yes, inconsistent results are a common sign of compound instability. WHI-P131, a quinazoline derivative, can be susceptible to degradation under certain conditions. Factors that can affect its stability include:
-
pH: The quinazoline ring system can be prone to hydrolysis under strongly acidic or alkaline conditions, especially with heating.[2][3]
-
Light Exposure: Some quinazoline derivatives are known to be photosensitive.[4] It is best practice to protect solutions from light.
-
Oxidation: The phenol group in WHI-P131 could be susceptible to oxidation.
-
Repeated Freeze-Thaw Cycles: These can introduce moisture and promote degradation.
To ensure consistency, always use freshly prepared dilutions from a properly stored stock solution and minimize the exposure of the compound to harsh conditions.
Q4: What is the best way to prepare and store stock solutions of WHI-P131?
A4: For optimal stability, follow these guidelines:
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM). WHI-P131 is soluble in DMSO up to 100 mM.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[1]
-
Handling: When preparing working dilutions, use the stock solution promptly and avoid keeping it at room temperature for extended periods.
Data on Solubility and Storage
The following tables summarize the known solubility and storage recommendations for Jak3 Inhibitor I (WHI-P131).
Table 1: Solubility of Jak3 Inhibitor I (WHI-P131)
| Solvent | Concentration | Reference |
| DMSO | up to 100 mM | |
| DMSO | 50 mg/mL | [1] |
| DMSO | ~1 mg/mL | [5] |
| DMF | ~1.5 mg/mL | [5] |
| Methanol | 10 mg/mL | [5] |
| Water | Low Solubility |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes | Reference |
| Lyophilized Powder | 4°C | 24 months | Desiccated | [1] |
| Lyophilized Powder | -20°C | >2 years | Dry and dark | [6] |
| Solution in DMSO | -20°C | Up to 2 months | Aliquot to avoid freeze-thaw cycles, protect from light | [1] |
| Solution in DMSO | -80°C | 6 months |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Allow the lyophilized Jak3 Inhibitor I (WHI-P131) to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 15 mM stock from 5 mg of powder, add 998 µl of DMSO).[1]
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Dispense the stock solution into small, single-use aliquots in amber vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment by HPLC (General Method)
This protocol provides a general framework for assessing the stability of WHI-P131. Method optimization and validation are required for specific applications.
-
Forced Degradation Study:
-
Acid Hydrolysis: Incubate WHI-P131 solution (e.g., in 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate WHI-P131 solution (e.g., in 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat WHI-P131 solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Incubate the solid compound or a solution at a high temperature.
-
Photodegradation: Expose a solution of WHI-P131 to UV or fluorescent light.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector set at a wavelength where WHI-P131 has significant absorbance (e.g., around 333 nm).
-
Analysis: Inject samples from the forced degradation study and a control sample (WHI-P131 in the same solvent, but not subjected to stress). Compare the chromatograms to identify the parent peak and any degradation products. The peak area of the parent compound can be used to quantify the extent of degradation.
-
Visualizations
Caption: Workflow for assessing the stability of WHI-P131.
References
- 1. WHI-P131 | Cell Signaling Technology [cellsignal.com]
- 2. Quinazoline - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. mybiosource.com [mybiosource.com]
Technical Support Center: Overcoming Jak3-IN-12 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental challenges related to Jak3-IN-12 resistance in cancer cells.
Troubleshooting Guides
1. Problem: Decreased sensitivity to this compound in my cancer cell line over time.
-
Possible Cause 1: Development of acquired resistance.
-
Recommended Solution:
-
Confirm resistance by determining the IC50 of this compound in your cell line compared to the parental, sensitive cell line. A significant shift in the IC50 indicates acquired resistance.
-
Investigate potential resistance mechanisms. This could include mutations in the Jak3 gene or in cooperating signaling molecules like Jak1.[1][2] Concurrent activating mutations in both Jak1 and Jak3 have been shown to increase resistance to JAK inhibitors.[2]
-
Consider combination therapies. Preclinical studies have shown that combining JAK inhibitors with inhibitors of other pathways, such as MEK or BCL2, can be effective.[1]
-
-
-
Possible Cause 2: Cell line contamination or misidentification.
-
Recommended Solution:
-
Perform cell line authentication using short tandem repeat (STR) profiling.
-
If contamination is detected, discard the cell line and restart experiments with a fresh, authenticated stock.
-
-
-
Possible Cause 3: Degradation of this compound compound.
-
Recommended Solution:
-
Verify the storage conditions and shelf-life of your this compound stock.
-
Prepare fresh dilutions of the compound for each experiment.
-
Test the activity of your this compound stock on a known sensitive cell line as a positive control.
-
-
2. Problem: Inconsistent results in cell viability assays after this compound treatment.
-
Possible Cause 1: Variability in cell seeding density.
-
Recommended Solution:
-
Optimize and standardize the cell seeding density for your specific cell line and assay format.
-
Ensure a uniform single-cell suspension before seeding to avoid clumping.
-
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Recommended Solution:
-
Avoid using the outer wells of the plate for experimental samples.
-
Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity and reduce evaporation from the inner wells.
-
-
-
Possible Cause 3: Fluctuation in incubation conditions.
-
Recommended Solution:
-
Ensure consistent temperature, humidity, and CO2 levels in the incubator.
-
Minimize the time the plates are outside the incubator during experimental manipulations.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the Janus kinase 3 (Jak3) enzyme.[3] Jak3 is a tyrosine kinase that plays a crucial role in signal transduction downstream of cytokine receptors containing the common gamma chain (γc).[4][5] These cytokines include IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for the proliferation and differentiation of lymphoid cells.[4][5] By binding to the kinase domain of Jak3, this compound prevents its activation, thereby blocking the phosphorylation of downstream STAT proteins and inhibiting the transcription of target genes involved in cell growth and survival.[6]
Q2: What are the known mechanisms of resistance to Jak3 inhibitors?
A2: Resistance to Jak3 inhibitors can arise through several mechanisms:
-
Secondary mutations in the Jak3 gene: These mutations can alter the drug-binding site, reducing the affinity of the inhibitor.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of the Jak3 pathway. For example, upregulation of the PI3K/AKT/mTOR pathway has been implicated in resistance to some kinase inhibitors.[7]
-
Cooperating mutations: Concurrent activating mutations in other JAK family members, such as Jak1, can cooperate with Jak3 mutations to confer resistance.[1][2]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased pumping of the drug out of the cell, reducing its intracellular concentration.
Q3: How can I test for Jak3 pathway activation in my cells?
A3: You can assess the activation of the Jak3 pathway by measuring the phosphorylation of its downstream targets, primarily STAT3 and STAT5. Western blotting is a common method to detect phosphorylated STAT3 (p-STAT3) and phosphorylated STAT5 (p-STAT5). A decrease in the levels of p-STAT3 and p-STAT5 upon treatment with this compound would indicate successful inhibition of the pathway.
Q4: Are there strategies to overcome this compound resistance?
A4: Yes, several strategies are being explored to overcome resistance to Jak inhibitors:
-
Combination Therapy: Combining Jak3 inhibitors with drugs that target other signaling pathways can be effective. For instance, combination with MEK or BCL2 inhibitors has shown promise in preclinical models.[1] Combining JAK inhibitors with chemotherapy or other targeted agents has also been shown to sensitize resistant cells.[8]
-
Next-Generation Inhibitors: The development of new Jak3 inhibitors with improved selectivity and potency, or the ability to bind to mutated forms of the enzyme, is an active area of research.[3]
-
Targeted Protein Degradation: Technologies like proteolysis-targeting chimeras (PROTACs) are being developed to induce the degradation of the target protein rather than just inhibiting it, which can be a way to overcome resistance caused by mutations.[9]
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Description | IC50 of this compound (nM) |
| Parental Cell Line | This compound sensitive | 50 |
| Resistant Subclone 1 | Acquired resistance | 1500 |
| Resistant Subclone 2 | Acquired resistance | 2200 |
Table 2: Synergistic Effect of this compound and a MEK Inhibitor (MEK-IN-1) in a Resistant Cell Line
| Treatment | Cell Viability (% of control) |
| This compound (1 µM) | 85% |
| MEK-IN-1 (0.5 µM) | 90% |
| This compound (1 µM) + MEK-IN-1 (0.5 µM) | 35% |
Experimental Protocols
1. Protocol for Generating this compound Resistant Cell Lines
-
Culture the parental cancer cell line in standard growth medium.
-
Treat the cells with a low concentration of this compound (approximately the IC20).
-
Allow the cells to grow until they reach 70-80% confluency.
-
Passage the cells and gradually increase the concentration of this compound in the culture medium over several months.
-
Monitor the cell population for the emergence of resistant clones.
-
Once a resistant population is established, isolate single-cell clones by limiting dilution.
-
Expand the clones and confirm their resistance by determining the IC50 of this compound and comparing it to the parental cell line.
2. Protocol for Western Blotting to Detect p-STAT3/5
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p-STAT3, total STAT3, p-STAT5, total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cooperating-jak1-and-jak3-mutants-increase-resistance-to-jak-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 3. longdom.org [longdom.org]
- 4. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. oaepublish.com [oaepublish.com]
- 9. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment [mdpi.com]
Technical Support Center: Optimizing Jak3-IN-12 Treatment Time
This guide provides researchers, scientists, and drug development professionals with essential information for adjusting Jak3-IN-12 treatment duration to achieve optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Jak3 and why is it an important target?
Janus kinase 3 (Jak3) is a member of the Janus kinase family of non-receptor tyrosine kinases.[1][2] It plays a critical role in signal transduction for cytokines that utilize the common gamma chain (γc) receptor subunit, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3][4] This signaling is crucial for the development, proliferation, and function of lymphocytes, including T cells, B cells, and Natural Killer (NK) cells.[5] Dysregulation of the Jak3 signaling pathway is implicated in various diseases, including autoimmune disorders and T-cell malignancies, making it a significant therapeutic target.[6][7]
Q2: How does this compound work?
This compound is a small molecule inhibitor that targets the ATP-binding site of the Jak3 kinase domain. By binding to this site, it prevents the phosphorylation and subsequent activation of Jak3. This action blocks the downstream signaling cascade, primarily the JAK/STAT pathway, which involves the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[8] Activated STATs typically dimerize, translocate to the nucleus, and regulate the transcription of target genes responsible for immune cell function.[4][9] Inhibition of Jak3 effectively suppresses these processes.
Q3: Why is it critical to optimize the treatment time with this compound?
Optimizing treatment time is crucial for several reasons:
-
Achieving Maximal Target Inhibition: Sufficient time is needed for the inhibitor to reach its target and exert its effect. The onset and duration of inhibition can vary between cell types.
-
Observing Downstream Effects: Changes in gene expression or protein levels downstream of Jak3 (e.g., pSTAT5, cyclin D1) require time to manifest after the initial inhibition event.
-
Avoiding Off-Target Effects and Toxicity: Prolonged exposure to any inhibitor can increase the risk of off-target activity and cellular toxicity, which can confound experimental results.[10]
-
Ensuring Reproducibility: A well-defined treatment time is a key parameter for ensuring consistent and reproducible data across experiments.
Q4: What is a recommended starting point for a time-course experiment with this compound?
A typical time-course experiment should span a range of short-term and long-term endpoints. Based on published studies with various kinase inhibitors, a good starting point would be to treat cells for:
-
Short-term: 15 min, 30 min, 1 hour, 2 hours, 4 hours (to observe direct phosphorylation events).
-
Mid- to Long-term: 8 hours, 12 hours, 24 hours, 48 hours, 72 hours (to assess effects on protein expression, cell viability, and proliferation).[6][7][11]
The optimal time will be cell-type dependent and should be determined empirically.
Q5: How does the concentration of this compound affect the optimal treatment time?
Concentration and time are interconnected. Higher concentrations may produce a faster and more robust response, potentially shortening the required treatment time to observe an effect. Conversely, lower concentrations might require a longer incubation period. It is recommended to first determine the IC50 (the concentration that inhibits 50% of Jak3 activity) for your specific cell line and then perform time-course experiments using a concentration at or slightly above the IC50 (e.g., 1x to 5x IC50) to ensure target engagement without inducing excessive toxicity.
Experimental Protocols & Data
Protocol: Time-Course Experiment to Determine Optimal this compound Treatment Duration
This protocol outlines a method to assess the time-dependent inhibition of Jak3 signaling using Western blotting.
1. Cell Culture and Seeding:
- Culture your target cells (e.g., a T-cell lymphoma line like SU-DHL-1) in the appropriate medium and conditions.[6]
- Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
- Allow cells to adhere and stabilize overnight (for adherent cells) or for a few hours (for suspension cells).
2. Cytokine Stimulation (if applicable):
- Many cell lines require cytokine stimulation to activate the Jak3 pathway. Serum-starve the cells for 4-6 hours if necessary.
- Pre-treat cells with this compound (at a predetermined concentration, e.g., 1 µM) for your desired time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
- For the final 15-30 minutes of the incubation period, stimulate the cells with a relevant cytokine (e.g., IL-2 at 50 ng/mL) to induce Jak3 phosphorylation.[12] A non-stimulated, inhibitor-treated control should be included.
3. Cell Lysis:
- After treatment, place plates on ice and wash cells once with ice-cold PBS.
- Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing intermittently.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
4. Protein Quantification and Western Blotting:
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- Normalize protein amounts (load 20-40 µg of protein per lane) and perform SDS-PAGE.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane and probe with primary antibodies against p-Jak3 (Tyr980/981), total Jak3, p-STAT5 (Tyr694), total STAT5, and a loading control (e.g., GAPDH or β-Tubulin).
- Incubate with appropriate secondary antibodies and visualize using an ECL detection system.
5. Analysis:
- Quantify band intensities using densitometry software.
- Determine the time point at which maximum inhibition of p-Jak3 and p-STAT5 is achieved and sustained. This represents the optimal treatment time for inhibiting the signaling pathway.
Data Presentation
The following tables summarize typical concentration and treatment time ranges for Jak3 inhibitors found in the literature. Note that these are examples and should be adapted for this compound and your specific experimental system.
Table 1: Example Concentrations of Jak Inhibitors for In Vitro Studies
| Inhibitor | Cell Line | Target Pathway | Effective Concentration Range | Reference |
| AZD1480 | UMSCC-1, Cal33 | Jak/STAT3 | 0.5 - 2 µM | [12] |
| EP009 | SU-DHL-1, HH | Jak3/STAT | 2.5 - 10 µM | [6][7] |
| PF-06651600 | Murine Splenocytes | Jak3/STAT | 0.1 - 10 µM | [11] |
| PRN371 | NK-S1 | Jak3/STAT3/5 | 1 µM | [13] |
Table 2: Example Treatment Times and Observed Effects
| Treatment Time | Typical Assay | Observed Effect | Reference |
| 15 min - 4 hours | Western Blot | Inhibition of Jak3/STAT phosphorylation | [13] |
| 12 hours | Western Blot | Inhibition of Jak3/STAT phosphorylation | [7] |
| 24 hours | Western Blot | Downregulation of downstream proteins (e.g., Bcl-XL, Cyclin D1) | [12] |
| 48 - 72 hours | Cell Viability (MTS) / Apoptosis (Annexin V) | Reduction in cell viability, induction of apoptosis | [6][11] |
| 96 hours | Cell Viability | Long-term assessment of anti-proliferative effects | [13] |
Visualizations
Signaling Pathway Diagram
Caption: The Jak3/STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for determining the optimal treatment time for this compound.
Troubleshooting Guide
Q6: I don't see any inhibition of Jak3 or STAT5 phosphorylation. What could be wrong?
Caption: Troubleshooting guide for lack of observed Jak3 pathway inhibition.
Q7: I'm observing high levels of cell death even at short time points. How can I fix this?
-
Problem: The concentration of this compound may be too high, causing acute toxicity. This can mask the specific effects of Jak3 inhibition.
-
Solution 1 (Reduce Concentration): Lower the inhibitor concentration to a level closer to the IC50. A potent inhibitor does not always require high concentrations.
-
Solution 2 (Check Solvent Toxicity): Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). Run a vehicle-only control to test for solvent effects.
-
Solution 3 (Assess Cell Health): Ensure your cells are healthy and not overly dense before starting the experiment. Unhealthy cells are more susceptible to stress from drug treatment.
Q8: My results are inconsistent between experiments. What should I check?
-
Problem: Variability can arise from multiple sources in cell-based assays.
-
Solution 1 (Standardize Cell Passage & Density): Use cells within a consistent, low passage number range. Always seed cells at the same density and ensure they are in the same growth phase for each experiment.
-
Solution 2 (Prepare Fresh Reagents): Prepare fresh dilutions of this compound and cytokines for each experiment from validated stock solutions. Aliquot and store stocks properly to avoid degradation.
-
Solution 3 (Consistent Timing): Be precise with all incubation and treatment times. Small variations, especially at early time points, can lead to significant differences in signaling pathway activation and inhibition.
References
- 1. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. JAK Kinase Inhibition Abrogates STAT3 Activation and Head and Neck Squamous Cell Carcinoma Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of Selective JAK3 Inhibitors
Disclaimer: The identifier "Jak3-IN-12" does not correspond to a standardly recognized Janus Kinase 3 (JAK3) inhibitor in the published scientific literature. This guide provides general troubleshooting advice for researchers working with selective JAK3 inhibitors in vivo, using data and protocols derived from various named compounds. Always refer to the manufacturer's specific product sheet for your inhibitor.
Frequently Asked Questions (FAQs)
Q1: My selective JAK3 inhibitor won't dissolve. How can I prepare it for in vivo administration?
A: Poor aqueous solubility is a common issue with small molecule inhibitors. Most JAK3 inhibitors are practically insoluble in water but show good solubility in organic solvents like dimethyl sulfoxide (DMSO).
-
Initial Solubilization: First, create a concentrated stock solution in 100% DMSO. For example, some inhibitors can be dissolved in DMSO at concentrations up to 70 mg/mL.
-
Working Solution for In Vivo Use: For administration to animals, the concentrated DMSO stock must be diluted into an aqueous vehicle. Direct dilution into water or saline will likely cause the compound to precipitate. A common strategy is to use a co-solvent system or a suspension formulation. A widely used vehicle is a solution of Carboxymethylcellulose sodium (CMC-Na) in saline or water (e.g., 0.5% w/v), sometimes with a small amount of a surfactant like Tween 80 (e.g., 0.1% v/v) to improve suspension.
-
Procedure: Slowly add the DMSO stock solution to the vortexing aqueous vehicle to create a homogenous suspension. The final concentration of DMSO should be kept to a minimum (ideally <5%) to avoid toxicity in the animal model. Always prepare this formulation fresh before each use.
Q2: I'm observing unexpected side effects in my animal model. Could these be off-target effects?
A: Yes, unexpected phenotypes can arise from the inhibitor hitting targets other than JAK3. While the goal is high selectivity, many kinase inhibitors have some activity against other kinases, especially within the same family (JAK1, JAK2, TYK2).
-
Check Selectivity Profile: Review the kinase selectivity data for your specific inhibitor. An ideal JAK3 inhibitor should have a much lower IC50 (or Ki) for JAK3 compared to other JAKs and a broad panel of other kinases.[1][2][3] For example, some first-generation inhibitors initially thought to be JAK3-selective were later found to be pan-JAK inhibitors, affecting JAK1 and JAK2 as well.[3][4] Inhibition of JAK2, for instance, can lead to hematological side effects like anemia and neutropenia because it is crucial for signaling by erythropoietin (EPO) and colony-stimulating factors.[5][6]
-
Dose Reduction: Off-target effects are often dose-dependent. Try reducing the dose to a level that maintains target engagement (inhibition of JAK3 signaling) but minimizes the side effects.
-
Control Experiments: Include a control group treated with a structurally related but inactive molecule, if available. Also, using a second, structurally different selective JAK3 inhibitor can help confirm that the observed phenotype is due to JAK3 inhibition and not an off-target effect of a specific chemical scaffold.
Q3: The inhibitor works well in my cell-based assays, but I'm not seeing any efficacy in vivo. What could be wrong?
A: A discrepancy between in vitro and in vivo efficacy is a common challenge in drug development and can be attributed to several factors related to pharmacokinetics (PK) and pharmacodynamics (PD).
-
Poor Bioavailability/Exposure: The compound may not be absorbed efficiently after oral administration or may be cleared from the bloodstream too quickly.[7][8] Review any available PK data for your inhibitor, such as oral bioavailability (BA) and plasma half-life.[8] If the half-life is very short, the dosing frequency may need to be increased (e.g., twice daily instead of once daily) to maintain sufficient target coverage.
-
Metabolic Instability: The inhibitor may be rapidly metabolized by the liver into inactive forms.[8][9] This can lead to low systemic exposure. Some studies have identified metabolic weak points in inhibitor structures and designed derivatives with improved stability.[8]
-
Insufficient Target Engagement: The dose administered may not be high enough to achieve the necessary level of JAK3 inhibition in the target tissue. It is crucial to perform a PD study to confirm that the inhibitor is hitting its target in vivo. This can be done by measuring the phosphorylation of JAK3's downstream target, STAT5 (pSTAT5), in relevant tissues (e.g., spleen, lymph nodes, or peripheral blood mononuclear cells) at various time points after dosing.[10]
-
Formulation Issues: The compound may be precipitating out of the vehicle after administration, preventing its absorption. Ensure your formulation is a fine, homogenous suspension and is administered immediately after preparation.
Data Summary
Table 1: Solubility of Example JAK3 Inhibitors
| Compound | Solvent | Concentration | Source |
|---|---|---|---|
| WHI-P131 (JAK3 Inhibitor I) | DMSO | 50 mg/mL | Sigma-Aldrich |
| JAK3/GSK-3β/PKCα Inhibitor | DMSO | Soluble | Sigma-Aldrich |
| Selective JAK3 inhibitor 1 | DMSO | 70 mg/mL | Selleck Chemicals |
| Selective JAK3 inhibitor 1 | Water | Insoluble | Selleck Chemicals |
| JAK-IN-3 | DMSO | 62.5 mg/mL | MedChemExpress |
Table 2: Kinase Selectivity Profile of Example JAK3 Inhibitors (IC50 / Ki in nM)
| Inhibitor | JAK3 | JAK1 | JAK2 | TYK2 | Notes | Reference |
|---|---|---|---|---|---|---|
| Selective JAK3 inhibitor 1 | 0.07 (Ki) | 320 (Ki) | 740 (Ki) | - | Irreversible inhibitor. | Selleck Chemicals |
| Z583 | 0.1 | >10,000 | >10,000 | >10,000 | Highly selective. | [1] |
| Tofacitinib (Pan-JAK) | 76 | 33 | - | - | Pan-JAK inhibitor with selectivity for JAK1/3. | [9] |
| JAK-IN-3 | 3 | 5 | 70 | 34 | Potent pan-JAK inhibitor. | MedChemExpress |
| Ritlecitinib | 33.1 | >10,000 | >10,000 | >10,000 | Irreversible inhibitor. |[1] |
Experimental Protocols
Protocol 1: Preparation of a CMC-Na Suspension for Oral Gavage
-
Prepare the Vehicle:
-
Weigh out the required amount of Carboxymethylcellulose sodium (CMC-Na) to make a 0.5% (w/v) solution in sterile saline (0.9% NaCl).
-
Slowly add the CMC-Na powder to the saline while stirring vigorously with a magnetic stir bar.
-
Stir for several hours at room temperature, or overnight at 4°C, until the CMC-Na is fully dissolved and the solution is clear and viscous.
-
-
Prepare the Inhibitor Stock:
-
Weigh the required amount of your JAK3 inhibitor into a sterile microcentrifuge tube.
-
Add the minimum volume of 100% DMSO required to completely dissolve the powder, creating a high-concentration stock solution. Vortex or sonicate briefly if necessary.
-
-
Prepare the Final Dosing Suspension:
-
Calculate the volume of inhibitor stock and vehicle needed for your experiment. Ensure the final DMSO concentration is below 5%.
-
While vigorously vortexing the CMC-Na vehicle, slowly add the inhibitor stock solution dropwise.
-
Continue vortexing for 1-2 minutes to ensure a uniform, milky suspension is formed.
-
Administer to animals via oral gavage immediately after preparation. Vortex the suspension between dosing each animal to prevent settling.
-
Protocol 2: Assessment of In Vivo Target Engagement by Western Blot (pSTAT5)
-
Experimental Design: Dose animals with the vehicle or JAK3 inhibitor. At a predetermined time point post-dosing (e.g., 1-4 hours), administer a cytokine known to signal through JAK3, such as IL-2 or IL-15, to stimulate the pathway.
-
Tissue/Cell Collection: 15-30 minutes after cytokine stimulation, euthanize the animals and harvest relevant tissues (e.g., spleen). Collect splenocytes by mechanical dissociation through a 70 µm cell strainer. Lyse red blood cells using an ACK lysis buffer.
-
Protein Extraction: Wash the remaining lymphocytes with ice-cold PBS and lyse the cell pellet with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated STAT5 (pSTAT5).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Strip the membrane and re-probe for total STAT5 and a loading control (e.g., GAPDH or β-actin) to normalize the pSTAT5 signal. A reduction in the pSTAT5/total STAT5 ratio in inhibitor-treated animals compared to vehicle controls indicates successful target engagement.[6][11]
Visualizations
Caption: Simplified JAK3 signaling pathway via the common gamma chain (γc) receptor.
Caption: General experimental workflow for a JAK3 inhibitor in vivo efficacy study.
Caption: Troubleshooting flowchart for poor in vivo efficacy of a JAK3 inhibitor.
References
- 1. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of JAK3 Biology in Autoimmune Disease Using a Highly Selective, Irreversible JAK3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to JAK3 Inhibitors: Z583 vs. Tofacitinib and Ritlecitinib
For Researchers, Scientists, and Drug Development Professionals
Note: This guide was initially requested to compare "Jak3-IN-12" with other Jak3 inhibitors. As "this compound" is not a publicly documented compound, this guide uses Z583 , a potent and highly selective JAK3 inhibitor with available research data, as a representative for comparison against the broader-spectrum inhibitors Tofacitinib and Ritlecitinib.
Introduction to JAK3 Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling pathways that govern immune cell development, activation, and function.[1] JAK3, in particular, is primarily expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This restricted expression pattern makes JAK3 an attractive therapeutic target for autoimmune and inflammatory diseases, with the potential for a more favorable safety profile compared to less selective JAK inhibitors. This guide provides a comparative analysis of three key JAK3 inhibitors: the highly selective Z583, the pan-JAK inhibitor Tofacitinib, and the dual JAK3/TEC family kinase inhibitor Ritlecitinib.
Biochemical Potency and Selectivity
The in vitro inhibitory activity of Z583, Tofacitinib, and Ritlecitinib against the four JAK isoforms is summarized in the table below. Potency is represented by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity for JAK3 vs. JAK1 | Selectivity for JAK3 vs. JAK2 | Data Source(s) |
| Z583 | >10,000 | >10,000 | 0.1 (at Km ATP) 10.84 (at 1mM ATP) | >10,000 | >920-fold | >920-fold | [2][3] |
| Tofacitinib | 112 | 20 | 1 | - | 112-fold | 20-fold | [4] |
| Ritlecitinib | >10,000 | >10,000 | 33.1 | >10,000 | >302-fold | >302-fold | [5][6] |
Cellular Activity
Cell-based assays provide a more physiologically relevant measure of inhibitor activity by assessing their effects on cytokine-induced signaling within intact cells. The following table summarizes the cellular potency of the compared inhibitors.
| Inhibitor | Cellular Assay | Cytokine Stimulant | Phosphorylated STAT | Cell Type | IC50 (nM) | Data Source(s) |
| Tofacitinib | pSTAT Inhibition | IL-6 (JAK1/2) | pSTAT1 | Human Whole Blood | - | [7] |
| IL-15 (JAK1/3) | pSTAT5 | Human Whole Blood | - | [7] | ||
| Ritlecitinib | pSTAT Inhibition | IL-2 (JAK1/3) | pSTAT5 | Human Whole Blood | 244 | [6] |
| IL-4 (JAK1/3) | pSTAT5 | Human Whole Blood | 340 | [6] | ||
| IL-7 (JAK1/3) | pSTAT5 | Human Whole Blood | 407 | [6] | ||
| IL-15 (JAK1/3) | pSTAT5 | Human Whole Blood | 266 | [6] | ||
| IL-21 (JAK1/3) | pSTAT3 | Human Whole Blood | 355 | [6] |
In Vivo Efficacy in a Rheumatoid Arthritis Model
The therapeutic potential of these inhibitors has been evaluated in animal models of rheumatoid arthritis, such as the collagen-induced arthritis (CIA) model.
| Inhibitor | Animal Model | Dosing | Key Findings | Data Source(s) |
| Z583 | Mouse CIA | 3 mg/kg, oral | Significantly blocked the development of inflammatory response. | [2] |
| Tofacitinib | Mouse CIA | - | Reduced joint inflammation. | [8] |
| Ritlecitinib | Rat Adjuvant-Induced Arthritis | 3, 10, 30 mg/kg, oral | Reduced disease pathology. | [6] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Caption: JAK3 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Comparing JAK3 Inhibitors.
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified JAK isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are expressed and purified. A peptide substrate for the kinase is also prepared.
-
Inhibitor Preparation: The test inhibitors (e.g., Z583, Tofacitinib, Ritlecitinib) are serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by mixing the JAK enzyme, the peptide substrate, ATP, and the test inhibitor in a reaction buffer. The reaction is typically carried out at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP) or fluorescence-based assays (e.g., HTRF, FP).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Phospho-STAT (pSTAT) Assay (Ex Vivo)
Objective: To measure the inhibitory effect of a compound on cytokine-induced JAK-STAT signaling in a cellular context.
Methodology:
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., NK-92, KT-3) are isolated and prepared.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test inhibitors for a defined period.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2, IL-15 for JAK1/3; GM-CSF for JAK2) to activate the corresponding JAK-STAT pathway.
-
Cell Lysis and Staining: Following stimulation, the cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated form of a particular STAT protein (e.g., anti-pSTAT5).
-
Flow Cytometry Analysis: The level of pSTAT in individual cells is quantified by flow cytometry.
-
Data Analysis: The percentage of inhibition of STAT phosphorylation at each inhibitor concentration is calculated relative to the cytokine-stimulated control without the inhibitor. The cellular IC50 value is determined from the resulting dose-response curve.
Conclusion
The landscape of JAK inhibitors is evolving towards greater selectivity to enhance therapeutic efficacy while minimizing off-target effects. Z583 represents a significant advancement in this area, demonstrating remarkable selectivity for JAK3 over other JAK isoforms in biochemical assays.[2] This high selectivity is in contrast to Tofacitinib, which exhibits a broader pan-JAK inhibitory profile, and Ritlecitinib, which dually targets JAK3 and TEC family kinases.[4][5]
The choice of a JAK inhibitor for a specific therapeutic application will depend on the desired immunological modulation. For diseases where the γc cytokine signaling pathway is the primary driver, a highly selective JAK3 inhibitor like Z583 may offer a more targeted approach with a potentially improved safety profile. Conversely, in conditions with a more complex cytokine milieu, a broader spectrum inhibitor like Tofacitinib might be more effective. The dual inhibition of JAK3 and TEC kinases by Ritlecitinib presents another therapeutic strategy, particularly in diseases where both pathways are implicated. Further clinical investigation is necessary to fully elucidate the comparative efficacy and safety of these different classes of JAK3 inhibitors in various disease contexts.
References
- 1. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 2. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ritlecitinib | PF-06651600 | JAK3 Inhibitor | TargetMol [targetmol.com]
- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of a Covalent JAK3 Inhibitor Against Other JAK Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro inhibitory activity of a representative covalent Janus Kinase 3 (JAK3) inhibitor against the other members of the JAK family: JAK1, JAK2, and Tyrosine Kinase 2 (TYK2). The data presented is based on published findings for highly selective, covalent JAK3 inhibitors, serving as a surrogate for compounds like "Jak3-IN-12" for which specific public data may not be available. The guide includes detailed experimental methodologies and visual representations of the relevant signaling pathway and experimental workflow to support the validation of JAK3 inhibitor selectivity.
Data Presentation: Comparative Inhibitory Activity
The selectivity of a JAK inhibitor is a critical determinant of its therapeutic window and potential side effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several reported covalent JAK3 inhibitors against the four members of the JAK kinase family. Lower IC50 values indicate higher potency.
| Compound | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | TYK2 IC50 (nM) |
| Ritlecitinib | 33.1 | >10,000 | >10,000 | >10,000 |
| PF-06651600 | 0.35 | >10,000 | >10,000 | >10,000 |
| FM-381 | 0.127 | 52 | 346 | 459 |
| TL8-52 | 1.3 | 24.4 | 17.6 | 320 |
| TL6-144 | 4.8 | 896 | 1050 | >10,000 |
Data compiled from publicly available research.[1][2][3]
As the data indicates, compounds like Ritlecitinib and PF-06651600 exhibit exceptional selectivity for JAK3, with IC50 values thousands of times lower for JAK3 compared to other JAK family members.[1][2][3] This high degree of selectivity is crucial for minimizing off-target effects that can arise from the inhibition of JAK1, JAK2, and TYK2, which are involved in a broader range of cytokine signaling pathways.[4][5][6]
Experimental Protocols
The determination of inhibitor selectivity relies on robust and well-defined experimental assays. Below are detailed methodologies for key experiments used to generate the comparative data.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified JAK kinases.
Objective: To determine the IC50 value of an inhibitor against isolated JAK1, JAK2, JAK3, and TYK2 enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP (Adenosine triphosphate).
-
A suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Test inhibitor compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody).
-
384-well assay plates.
-
Plate reader capable of luminescence or fluorescence detection.
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer, the respective recombinant JAK enzyme, and the peptide substrate.
-
Add the diluted inhibitor to the wells. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for each enzyme).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's protocol to quantify the amount of ADP produced or the phosphorylated substrate.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay for JAK Inhibition
This assay assesses the inhibitor's activity in a cellular context, providing insights into its cell permeability and effectiveness at inhibiting downstream signaling.
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
A suitable cell line expressing the target JAKs (e.g., human peripheral blood mononuclear cells (PBMCs) or a cell line engineered to depend on a specific JAK pathway).
-
Cytokines to stimulate specific JAK pathways (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, GM-CSF for JAK2, or IFN-α for JAK1/TYK2).
-
Test inhibitor compound at various concentrations.
-
Cell culture medium.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Culture the cells to a sufficient density.
-
Pre-incubate the cells with a serial dilution of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Fix the cells to preserve the phosphorylation state.
-
Permeabilize the cells to allow antibody entry.
-
Stain the cells with a fluorescently labeled antibody against the specific phosphorylated STAT protein.
-
Analyze the cells by flow cytometry to measure the fluorescence intensity, which corresponds to the level of STAT phosphorylation.
-
Calculate the percentage of inhibition of STAT phosphorylation for each inhibitor concentration compared to the cytokine-stimulated control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualizations
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, hematopoiesis, and inflammation.
Caption: The JAK-STAT signaling pathway initiated by cytokine binding.
Experimental Workflow for Determining IC50
The following diagram outlines the key steps in a typical workflow for determining the IC50 of a kinase inhibitor.
Caption: Workflow for determining the IC50 of a JAK inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. shutterstock.com [shutterstock.com]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
The Double-Edged Sword: Evaluating the Efficacy of a Selective JAK3 Inhibitor in Primary Immune Cells Versus Cancer Cell Lines
A detailed comparison of a selective Janus Kinase 3 (JAK3) inhibitor, exemplified by compounds such as PRN371 and PF-06651600, reveals significant differences in its cytostatic and cytotoxic effects between primary immune cells and immortalized cancer cell lines. While offering a promising therapeutic window for hematological malignancies by selectively targeting malignant cells, the data underscores the importance of the cellular context in determining inhibitor efficacy. This guide provides a comprehensive analysis of the available pre-clinical data, offering researchers and drug development professionals a framework for evaluating JAK3 inhibitors.
Janus Kinase 3 (JAK3) is a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells, playing a crucial role in cytokine signaling that governs the development, proliferation, and activation of immune cells, particularly T-cells, B-cells, and Natural Killer (NK) cells.[1][2][3] Its restricted expression pattern makes it an attractive therapeutic target for autoimmune diseases and hematological cancers.[3][4] This guide compares the efficacy of selective JAK3 inhibitors in primary immune cells and cancer cell lines, using data from studies on compounds like PRN371 and PF-06651600 as representative examples, and contrasts their activity with the pan-JAK inhibitor, tofacitinib.
Quantitative Efficacy: A Tale of Two Cell Types
The inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce a biological process by half, highlight the differential sensitivity of primary immune cells and cancer cell lines to JAK3 inhibition.
| Inhibitor | Cell Type | Assay | IC50 | Reference |
| PRN371 | NKTL Cell Lines (various) | Cell Viability | Nanomolar range | [5] |
| Human PBMCs | IL-2-stimulated STAT5 phosphorylation | 99 nM | [5] | |
| Ramos B-cells | IL-4-stimulated STAT6 phosphorylation | 26 nM | [5] | |
| PF-06651600 (Ritlecitinib) | Ba/F3-JAK3-M511I | Anti-proliferation | - | [6] |
| Kinase Assay | JAK3 Inhibition | 0.0012 ± 0.00047 µM | [6] | |
| EP009 | Kit225 (IL-2 dependent T-cell line) | IL-2-mediated JAK3 tyrosine phosphorylation | 10-20 µM | [7] |
| Kit225 (IL-2 dependent T-cell line) | Cell Viability (LD50) | 5.0 µM | [7] | |
| T-ALL-P1 (Primary leukemia patient cells) | Cell Viability (LD50) | 2.5-5 µM | [7] | |
| Tofacitinib (Pan-JAK inhibitor) | Cynomolgus Monkey T-cells | CD25 expression | 0.18 µM | [8] |
| Cynomolgus Monkey T-cells | CD71 expression | 1.6 µM | [8] | |
| Cynomolgus Monkey T-cells | Proliferation (PCNA expression) | 0.87 µM | [8] | |
| Cynomolgus Monkey NK cells | IL-15-induced CD69 expression | 48.0 ± 8.4 nM | [9] | |
| Cynomolgus Monkey CD8+ T-cells | IL-15-induced CD69 expression | 16.2 ± 1.5 nM | [9] |
As the table indicates, highly selective JAK3 inhibitors like PRN371 demonstrate potent, nanomolar efficacy in inhibiting the proliferation of Natural Killer/T-cell Lymphoma (NKTL) cell lines, which often exhibit constitutive activation of the JAK3-STAT pathway.[5] In contrast, the IC50 values for inhibiting phosphorylation events in stimulated primary cells, such as human Peripheral Blood Mononuclear Cells (PBMCs), are also in the nanomolar range, but the direct anti-proliferative or cytotoxic effects on non-malignant primary cells are generally observed at higher concentrations. For instance, the compound EP009 showed a lethal dose (LD50) between 2.5 and 5 µM in primary T-ALL patient cells.[7] This suggests a therapeutic window where the inhibitor can selectively target cancer cells that are dependent on hyperactive JAK3 signaling for their survival and proliferation.
The pan-JAK inhibitor tofacitinib, while effective at inhibiting JAK3, also potently inhibits JAK1 and JAK2, leading to broader effects on various immune cell functions, as evidenced by the nanomolar to low micromolar IC50 values for inhibiting activation markers and proliferation in primary T-cells and NK cells.[9]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of JAK3 inhibitors, it is crucial to visualize the signaling cascade they target and the experimental procedures used to assess their efficacy.
Caption: JAK3 Signaling Pathway and Point of Inhibition.
The diagram above illustrates the canonical JAK-STAT signaling pathway. Cytokine binding to its receptor, which contains the common gamma chain (γc), leads to the activation of receptor-associated JAK3. Activated JAK3 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the expression of genes involved in key cellular processes. Selective JAK3 inhibitors, such as "this compound," act by blocking the kinase activity of JAK3, thereby preventing the phosphorylation of STATs and abrogating the downstream signaling cascade.
Caption: General experimental workflow for assessing JAK3 inhibitor efficacy.
Detailed Experimental Protocols
1. Cell Culture and Preparation:
-
Primary Immune Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Cell Lines: Cancer cell lines (e.g., NKTL cell lines, Ba/F3) are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and antibiotics, according to the supplier's recommendations. For cytokine-dependent cell lines like Kit225 or Ba/F3, the medium is supplemented with the respective cytokine (e.g., IL-2 or IL-3).
2. Cell Viability and Proliferation Assays:
-
Cells are seeded in 96-well plates and treated with a serial dilution of the JAK3 inhibitor or vehicle control (DMSO) for a specified period (e.g., 48-72 hours).
-
Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay, which measure metabolic activity or ATP content, respectively.
-
The half-maximal inhibitory concentration (IC50) or lethal dose (LD50) is calculated from the dose-response curves.
3. Phosphorylation Status Analysis (Western Blotting):
-
Cells are treated with the inhibitor for a short period (e.g., 1-2 hours) before stimulation with a cytokine (e.g., IL-2) for 15-30 minutes.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated STAT proteins (e.g., p-STAT5) and total STAT proteins, as well as a loading control (e.g., GAPDH).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
4. Phosphorylation Status Analysis (Flow Cytometry):
-
Similar to the western blotting protocol, cells are treated with the inhibitor and stimulated with a cytokine.
-
Cells are then fixed and permeabilized.
-
Intracellular staining is performed using fluorescently-labeled antibodies against phosphorylated STAT proteins.
-
The median fluorescence intensity (MFI) is measured by flow cytometry to quantify the level of STAT phosphorylation.
5. Apoptosis Assay:
-
Cells are treated with the inhibitor for 24-48 hours.
-
Apoptosis is assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
Conclusion
The evaluation of selective JAK3 inhibitors reveals a promising therapeutic strategy, particularly for hematological malignancies driven by aberrant JAK3 signaling. The differential efficacy observed between primary immune cells and cancer cell lines highlights a potential therapeutic window, allowing for the targeted killing of malignant cells while minimizing broad immunosuppressive effects. However, the data also emphasizes that at higher concentrations, these inhibitors can impact the function of normal immune cells. Therefore, careful dose-finding studies are critical in clinical development. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and comparison of novel JAK3 inhibitors.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of U937JAK3-M511I Acute Myeloid Leukemia Cells as a Sensitive Model to JAK3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of JAK3 inhibition with CP-690,550 on immune cell populations and their functions in nonhuman primate recipients of kidney allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The JAK3 inhibitor CP-690550 selectively reduces NK and CD8+ cell numbers in cynomolgus monkey blood following chronic oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
Jak3-IN-12 im Vergleich zu Pan-JAK-Inhibitoren: Ein detaillierter Leitfaden für Forscher
Für Fachleute in der Forschung, Wissenschaft und Arzneimittelentwicklung stellt dieser Leitfaden einen objektiven Vergleich zwischen dem selektiven JAK3-Inhibitor Jak3-IN-12 und etablierten Pan-Januskinase (JAK)-Inhibitoren dar. Die präsentierten Daten und experimentellen Protokolle sollen eine fundierte Entscheidungsfindung bei der Auswahl von Forschungswerkzeugen zur Untersuchung des JAK-STAT-Signalwegs unterstützen.
Die Januskinase (JAK)-Familie, bestehend aus JAK1, JAK2, JAK3 und Tyrosinkinase 2 (TYK2), spielt eine entscheidende Rolle bei der Signaltransduktion von Zytokinen und Wachstumsfaktoren, die für Immunantworten und zelluläre Prozesse von zentraler Bedeutung sind. Während Pan-JAK-Inhibitoren wie Tofacitinib, Ruxolitinib und Baricitinib mehrere Mitglieder der JAK-Familie hemmen, zielen selektive Inhibitoren wie this compound auf spezifische Isoformen ab. Diese Selektivität kann zu unterschiedlichen biologischen Wirkungen und Sicherheitsprofilen führen.
Quantitativer Leistungsvergleich
Die Wirksamkeit und Selektivität von this compound im Vergleich zu den Pan-JAK-Inhibitoren wird anhand der halbmaximalen Hemmkonzentration (IC50) in biochemischen Assays bewertet. Niedrigere IC50-Werte deuten auf eine höhere Potenz hin.
Tabelle 1: Biochemische IC50-Werte (nM) von JAK-Inhibitoren
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 |
| Jak3-IN-11 * | 1320 | >1000 | 1.7 | - |
| Tofacitinib | 112 | 20 | 1 | - |
| Ruxolitinib | 3.3 | 2.8 | >400 | - |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
*Anmerkung: Die Daten für this compound waren nicht direkt verfügbar. Die hier präsentierten Daten beziehen sich auf Jak3-IN-11, einen strukturell sehr ähnlichen und gut charakterisierten, potenten und selektiven JAK3-Inhibitor. Diese Daten dienen als repräsentativer Ersatz.[1]
Experimentelle Protokolle
Die nachstehend beschriebenen Protokolle sind repräsentativ für die Methoden, die zur Bestimmung der inhibitorischen Aktivität von JAK-Inhibitoren verwendet werden.
Biochemischer Kinase-Assay (z. B. ADP-Glo™ Kinase Assay)
Dieses Protokoll dient der Bestimmung der direkten Hemmung der enzymatischen Aktivität der jeweiligen JAK-Isoform.
-
Reagenzien und Materialien:
-
Rekombinante humane JAK-Enzyme (JAK1, JAK2, JAK3, TYK2)
-
Kinase-Puffer (z. B. 40 mM Tris, pH 7,5, 20 mM MgCl₂, 0,1 mg/ml BSA, 50 µM DTT)
-
ATP in geeigneter Konzentration (oft nahe dem Km-Wert für jedes Enzym)
-
Peptidsubstrat (z. B. Poly(Glu, Tyr) 4:1)
-
Testinhibitoren (this compound und Pan-JAK-Inhibitoren) in serieller Verdünnung in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) oder äquivalent
-
Mikrotiterplatten (weiß, 96-Well)
-
Luminometer
-
-
Durchführung:
-
Die Kinase-Reaktion wird in den Wells der Mikrotiterplatte angesetzt. Jeder Ansatz enthält Kinase-Puffer, das jeweilige JAK-Enzym, das Peptidsubstrat und den zu testenden Inhibitor in der gewünschten Konzentration.
-
Die Reaktion wird durch die Zugabe von ATP gestartet.
-
Die Platte wird für eine definierte Zeit (z. B. 60 Minuten) bei Raumtemperatur oder 30 °C inkubiert.
-
Nach der Inkubation wird ADP-Glo™ Reagenz zugegeben, um die Kinase-Reaktion zu stoppen und das verbleibende ATP abzubauen.
-
Anschließend wird das Kinase Detection Reagenz zugegeben, das das entstandene ADP in ATP umwandelt und über eine Luciferase-Reaktion ein lumineszentes Signal erzeugt.
-
Die Lumineszenz wird mit einem Luminometer gemessen. Die Signalintensität ist direkt proportional zur Menge des produzierten ADP und somit zur Kinaseaktivität.
-
Die IC50-Werte werden durch Auftragung der prozentualen Hemmung gegen die Logarithmus-Konzentration des Inhibitors und Anpassung an eine sigmoide Dosis-Wirkungs-Kurve berechnet.
-
Zellulärer Assay zur STAT-Phosphorylierung (Flow Zytometrie)
Dieser Assay misst die Fähigkeit eines Inhibitors, die zytokin-induzierte Phosphorylierung von STAT-Proteinen in ganzen Zellen zu blockieren, was ein direktes Maß für die Hemmung des JAK-STAT-Signalwegs in einem physiologischeren Kontext ist.
-
Reagenzien und Materialien:
-
Zelllinien, die auf spezifische Zytokine ansprechen (z. B. humane periphere mononukleäre Blutzellen (PBMCs), TF-1-Zellen, NK-92-Zellen)
-
Zellkulturmedium (z. B. RPMI-1640 mit 10 % fötalem Kälberserum)
-
Zytokine zur Stimulation (z. B. Interleukin-2 (IL-2) für JAK1/3, Granulozyten-Makrophagen-koloniestimulierender Faktor (GM-CSF) für JAK2, Interferon-alpha (IFN-α) für JAK1/TYK2)
-
Testinhibitoren in serieller Verdünnung
-
Fixierungs- und Permeabilisierungspuffer (z. B. Formaldehyd, Methanol)
-
Fluorochrom-konjugierte Antikörper gegen phosphorylierte STAT-Proteine (z. B. Anti-pSTAT5, Anti-pSTAT3) und zelluläre Marker (z. B. CD3, CD4)
-
Durchflusszytometer
-
-
Durchführung:
-
Zellen werden in einer Mikrotiterplatte ausgesät und für eine definierte Zeit (z. B. 1-2 Stunden) mit den Testinhibitoren in verschiedenen Konzentrationen vorinkubiert.
-
Anschließend werden die Zellen mit dem entsprechenden Zytokin stimuliert, um den JAK-STAT-Signalweg zu aktivieren (z. B. 15-30 Minuten Inkubation).
-
Die Reaktion wird durch Zugabe von Fixierungspuffer gestoppt.
-
Die Zellen werden permeabilisiert, um den Antikörpern den Zugang zu intrazellulären Proteinen zu ermöglichen.
-
Die Zellen werden mit Antikörpern gegen das phosphorylierte STAT-Protein und zelluläre Oberflächenmarker gefärbt.
-
Die Fluoreszenzintensität der einzelnen Zellen wird mittels Durchflusszytometrie gemessen.
-
Die Hemmung der STAT-Phosphorylierung wird durch den Vergleich der mittleren Fluoreszenzintensität (MFI) von behandelten und unbehandelten, stimulierten Zellen berechnet.
-
Die zellulären IC50-Werte werden analog zu den biochemischen Assays ermittelt.
-
Visualisierungen
Die folgenden Diagramme illustrieren den JAK-STAT-Signalweg und den allgemeinen Arbeitsablauf zur Evaluierung von JAK-Inhibitoren.
Abbildung 1: Vereinfachtes Schema des JAK-STAT-Signalwegs.
Abbildung 2: Allgemeiner Arbeitsablauf zur Evaluierung von JAK-Inhibitoren.
References
Head-to-head comparison of Jak3-IN-12 and ruxolitinib
A Comprehensive Guide for Researchers in Drug Discovery and Development
In the landscape of targeted therapies, particularly those aimed at modulating the Janus kinase (JAK) signaling pathway, the careful selection of inhibitory molecules is paramount. This guide provides a detailed, data-driven comparison of two notable JAK inhibitors: Jak3-IN-11, a potent and selective irreversible inhibitor of JAK3, and ruxolitinib, a well-established dual inhibitor of JAK1 and JAK2. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering a clear perspective on the biochemical, cellular, and pharmacokinetic properties of these two compounds.
Biochemical Activity: A Tale of Two Selectivity Profiles
The fundamental difference between Jak3-IN-11 and ruxolitinib lies in their selectivity for the various members of the JAK family. Jak3-IN-11 demonstrates high potency and remarkable selectivity for JAK3, while ruxolitinib is a potent inhibitor of both JAK1 and JAK2.
| Compound | Target | IC50 (nM) | Selectivity |
| Jak3-IN-11 | JAK3 | 1.7 | >588-fold vs. JAK1/JAK2[1] |
| JAK1 | 1320[1] | ||
| JAK2 | 1000[1] | ||
| Ruxolitinib | JAK1 | 3.3 [2][3][4][5] | ~130-fold vs. JAK3[2] |
| JAK2 | 2.8 [2][3][4][5] | ||
| JAK3 | 428[3][6] | ||
| TYK2 | 19[3][6] |
Cellular Activity: Translating Biochemical Potency into Cellular Effects
The distinct selectivity profiles of Jak3-IN-11 and ruxolitinib translate into different cellular activities. Jak3-IN-11 shows potent inhibition of JAK3-mediated signaling pathways, leading to the suppression of T-cell proliferation. Ruxolitinib, by targeting JAK1 and JAK2, effectively inhibits a broader range of cytokine-mediated signaling and demonstrates potent anti-proliferative effects in JAK2-dependent cell lines.
| Compound | Assay | Cell Line | Activity | IC50 (µM) |
| Jak3-IN-11 | T-cell Proliferation (anti-CD3/CD28) | Mouse T-cells | Inhibition | 0.83[1] |
| T-cell Proliferation (IL-2) | Mouse T-cells | Inhibition | 0.77[1] | |
| STAT5 Phosphorylation (IL-2/IL-15) | Not specified | Inhibition | Concentration-dependent[1] | |
| Ruxolitinib | STAT3 Phosphorylation (IL-6) | Peripheral Blood Mononuclear Cells | Inhibition | - |
| Proliferation | JAK2V617F-positive Ba/F3 cells | Inhibition | 0.127[5] | |
| Proliferation | HEL cells (JAK2V617F) | Inhibition | - | |
| Erythroid Progenitor Colony Formation | PV patient cells | Inhibition | 0.067[3] |
Pharmacokinetic Profile: A Glimpse into In Vivo Behavior
While detailed pharmacokinetic data for Jak3-IN-11 is not extensively available in the public domain, it is described as being orally active[1]. Ruxolitinib, on the other hand, has been well-characterized.
| Compound | Parameter | Value | Species |
| Jak3-IN-11 | Oral Activity | Orally active[1] | Not specified |
| Ruxolitinib | Bioavailability | ~95%[7] | Human |
| Tmax | 1-2 hours[4] | Human | |
| Metabolism | Primarily via CYP3A4[5][7] | Human | |
| Protein Binding | ~97% (to albumin)[7] | Human |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is a radiometric or fluorescence-based assay.
-
Reagents and Materials:
-
Purified recombinant JAK enzyme (JAK1, JAK2, or JAK3).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP (at a concentration close to the Km for the specific kinase).
-
Peptide substrate (e.g., a generic tyrosine kinase substrate or a specific substrate for the JAK enzyme).
-
Test compound (Jak3-IN-11 or ruxolitinib) serially diluted in DMSO.
-
[γ-32P]ATP or a fluorescent ATP analog.
-
Phosphocellulose paper or other capture membrane.
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
The kinase reaction is initiated by mixing the JAK enzyme, peptide substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
The reaction is started by the addition of ATP (containing a tracer amount of [γ-32P]ATP).
-
The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated peptide.
-
The paper is washed extensively to remove unincorporated [γ-32P]ATP.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within cells.
-
Reagents and Materials:
-
Cells responsive to a specific cytokine (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific cell line).
-
Cytokine (e.g., IL-2 for JAK3/STAT5, IL-6 for JAK1/STAT3).
-
Test compound (Jak3-IN-11 or ruxolitinib).
-
Fixation buffer (e.g., paraformaldehyde).
-
Permeabilization buffer (e.g., methanol).
-
Fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-phospho-STAT5 (pY694)).
-
Flow cytometer.
-
-
Procedure:
-
Cells are pre-incubated with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours).
-
The cells are then stimulated with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
The stimulation is stopped by immediate fixation of the cells.
-
The cells are then permeabilized to allow intracellular antibody staining.
-
The permeabilized cells are stained with the fluorescently labeled anti-phospho-STAT antibody.
-
The level of STAT phosphorylation in individual cells is quantified by flow cytometry.
-
The percentage of inhibition of STAT phosphorylation is calculated for each inhibitor concentration, and IC50 values are determined.
-
Cell Proliferation Assay
This assay assesses the effect of the inhibitors on the growth and viability of cells.
-
Reagents and Materials:
-
A cell line whose proliferation is dependent on JAK signaling (e.g., JAK2V617F-positive Ba/F3 cells) or primary cells.
-
Cell culture medium and supplements.
-
Test compound (Jak3-IN-11 or ruxolitinib).
-
A reagent to measure cell viability (e.g., MTT, WST-1, or CellTiter-Glo).
-
Microplate reader.
-
-
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density.
-
The cells are treated with a serial dilution of the test compound.
-
The plates are incubated for a period that allows for cell proliferation (e.g., 48-72 hours).
-
At the end of the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.
-
The absorbance or luminescence is measured using a microplate reader.
-
The percentage of proliferation inhibition is calculated relative to untreated control cells, and IC50 values are determined.
-
Visualizing the Mechanisms of Action
To further elucidate the distinct roles of Jak3-IN-11 and ruxolitinib, the following diagrams illustrate their points of intervention in the JAK-STAT signaling pathway and a typical experimental workflow.
Caption: JAK-STAT signaling pathway with inhibitor targets.
Caption: General experimental workflow for inhibitor evaluation.
Conclusion
Jak3-IN-11 and ruxolitinib represent two distinct strategies for targeting the JAK-STAT pathway. Jak3-IN-11, with its high selectivity for JAK3, offers a tool for dissecting the specific roles of this kinase in immune responses and represents a potential therapeutic approach for diseases where JAK3 is a key driver. Ruxolitinib's dual inhibition of JAK1 and JAK2 provides a broader-spectrum approach that has proven effective in myeloproliferative neoplasms and other inflammatory conditions. The choice between these or similar inhibitors will ultimately depend on the specific research question or therapeutic indication, with the data presented in this guide serving as a valuable reference for informed decision-making.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. 7tmantibodies.com [7tmantibodies.com]
- 5. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
On-Target Effects of Jak3-IN-12: A Comparative Guide to Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of the pharmacological inhibitor Jak3-IN-12 with genetic knockdown of Janus Kinase 3 (JAK3). By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate method for studying JAK3 function and validating potential therapeutic strategies.
Executive Summary
Both small molecule inhibitors and genetic knockdown techniques are powerful tools for interrogating protein function. While this compound offers a rapid and reversible means of inhibiting JAK3 enzymatic activity, genetic knockdown via siRNA or shRNA provides a method for reducing total JAK3 protein levels. Understanding the nuances of each approach is critical for the accurate interpretation of experimental results. This guide directly compares these two methodologies, highlighting their respective impacts on the JAK3 signaling pathway and providing the necessary protocols to replicate and validate these findings.
Comparison of On-Target Effects: this compound vs. Genetic Knockdown
The primary on-target effect of both this compound and genetic knockdown is the disruption of the JAK3 signaling cascade. JAK3 is a tyrosine kinase crucial for signal transduction downstream of common gamma chain (γc) cytokine receptors, playing a vital role in lymphocyte development and function.[1][2] Inhibition of JAK3, either pharmacologically or genetically, is expected to block the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[3][4][5]
| Parameter | This compound (Pharmacological Inhibition) | JAK3 Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Reversible or irreversible binding to the ATP-binding site of the JAK3 kinase domain, inhibiting its catalytic activity.[4] | Degradation of JAK3 mRNA, leading to a reduction in total JAK3 protein synthesis.[6] |
| Primary Molecular Effect | Decreased autophosphorylation of JAK3 and subsequent phosphorylation of downstream STAT proteins.[7] | Reduced total JAK3 protein levels, leading to a decrease in both total and phosphorylated JAK3 and downstream STATs.[8] |
| Onset of Action | Rapid, typically within minutes to hours of administration.[6] | Slower, requiring 24-72 hours for significant protein depletion.[6] |
| Reversibility | Generally reversible upon withdrawal of the compound (for reversible inhibitors). | Long-lasting, requiring new protein synthesis to restore function. |
| Specificity | Potential for off-target effects on other kinases, depending on the inhibitor's selectivity profile. This compound is reported to be highly selective for JAK3. | Can have off-target effects due to unintended silencing of other genes. Careful sequence design and validation are crucial. |
| Quantitative On-Target Effect | Inhibition of IL-2-mediated JAK3 tyrosine phosphorylation with a cellular IC50 between 10 and 20 μM has been demonstrated for some selective JAK3 inhibitors.[7] | Densitometry from Western blots has shown a 22 ± 4% residual JAK3 protein content after siRNA-mediated knockdown.[8] |
| Downstream Signaling Impact | Complete abolishment of STAT5 phosphorylation has been observed with potent covalent JAK3 inhibitors.[4] | Abrogation of IL-2-induced STAT5a/b phosphorylation has been demonstrated following JAK3 knockdown.[8] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the JAK3 signaling pathway and a typical experimental workflow for comparing a small molecule inhibitor with genetic knockdown.
Caption: JAK3 Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Comparing this compound and Genetic Knockdown.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: Human T-cell lines such as Jurkat or primary human T-cells are suitable for these experiments.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations. Add the diluted inhibitor to the cells and incubate for the desired time (e.g., 1-4 hours) before cytokine stimulation. A vehicle control (DMSO) should be run in parallel.
-
JAK3 siRNA/shRNA Transfection:
-
Use commercially available and validated siRNA or shRNA constructs targeting human JAK3. A non-targeting or scrambled siRNA/shRNA should be used as a negative control.
-
Transfect the T-cells using a suitable method such as electroporation or lipid-based transfection reagents, following the manufacturer's protocol.
-
Allow 48-72 hours for efficient knockdown of JAK3 protein before proceeding with cytokine stimulation and analysis.
-
2. Cytokine Stimulation
-
After the inhibitor treatment or the knockdown period, stimulate the cells with a relevant cytokine that signals through the γc receptor, such as Interleukin-2 (IL-2), at an appropriate concentration (e.g., 10-100 ng/mL) for a short duration (e.g., 15-30 minutes) to induce JAK3-STAT5 signaling.
3. Western Blot Analysis for Phosphorylated and Total Proteins
-
Cell Lysis: Following stimulation, immediately place the cells on ice and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JAK3 (Tyr980), total JAK3, phospho-STAT5 (Tyr694), and total STAT5 overnight at 4°C. A loading control such as GAPDH or β-actin should also be probed.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
4. Cell Viability Assay
-
To assess the impact of JAK3 inhibition or knockdown on cell survival and proliferation, perform a cell viability assay such as the MTS or MTT assay.
-
Plate the cells in a 96-well plate and treat them with this compound or transfect them with siRNA/shRNA as described above.
-
At the desired time points (e.g., 24, 48, 72 hours), add the viability reagent to the wells and measure the absorbance according to the manufacturer's protocol.
Conclusion
Both this compound and genetic knockdown are valuable methods for studying JAK3 function. The choice between the two depends on the specific experimental question. Pharmacological inhibition with this compound is ideal for studying the acute effects of blocking JAK3's enzymatic activity and is more readily reversible. In contrast, genetic knockdown is more suitable for investigating the consequences of reduced JAK3 protein levels over a longer period. For comprehensive target validation, a combination of both approaches is often the most rigorous strategy. The experimental protocols provided in this guide offer a framework for conducting these comparative studies and generating robust and reliable data.
References
- 1. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperactivation of Oncogenic JAK3 Mutants Depend on ATP Binding to the Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific Jak3 Downregulation in Lymphocytes Impairs γc Cytokine Signal Transduction and Alleviates Antigen-driven Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Jak3-IN-12: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential procedural guidance for the safe and compliant disposal of Jak3-IN-12, a chemical compound utilized in laboratory research. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The information herein is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for similar JAK3 inhibitors, this compound should be regarded as potentially hazardous. A Safety Data Sheet (SDS) for a comparable compound, "JAK3 Inhibitor VI," indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, standard laboratory PPE, including safety goggles, gloves, and a lab coat, is mandatory. All handling of the solid compound or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1].
Quantitative Hazard Data Summary
The following table summarizes the key hazard information for a representative JAK3 inhibitor, which should be considered as a guideline for handling and disposing of this compound in the absence of a specific SDS.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life | [1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure compliance with institutional and regulatory standards. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer[2].
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware, as hazardous chemical waste[2].
-
Segregate this compound waste from other waste streams at the point of generation. Do not mix it with non-hazardous waste or other incompatible chemical wastes[3].
2. Waste Collection and Containerization:
-
Use a dedicated, properly labeled, and chemically compatible container for the collection of this compound waste. The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills[2].
-
The container should be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Toxic," "Environmental Hazard")[2].
3. Disposal of Contaminated Materials:
-
Solid Waste: Collect any unused or expired solid this compound in the designated hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed container. Do not dispose of these solutions down the drain[2].
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that are contaminated with this compound should be placed in the designated solid hazardous waste container. Non-disposable glassware should be decontaminated by triple-rinsing with a suitable solvent. The rinsate from the first rinse must be collected as hazardous waste[2]. Subsequent rinses may be permissible for drain disposal depending on institutional guidelines, but it is best practice to collect all rinsates as hazardous waste.
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Ensure that the storage area has secondary containment to capture any potential leaks.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The ultimate disposal method for this compound, as recommended for similar compounds, is through an approved waste disposal plant, likely involving incineration or other specialized treatment[1].
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
